Hoe 892
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75111-35-2 |
|---|---|
Molecular Formula |
C20H33NO4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+/t14-,15+,16+,17-,18+/m0/s1 |
InChI Key |
TUOQTRVLPKMMDB-KNAQOGQBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=N2)SCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-thia-imino-prostacyclin HOE 892 HOE-892 S 79 2892 A |
Origin of Product |
United States |
Foundational & Exploratory
Hoe 892: A Technical Overview of a Stable Prostacyclin Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 892 is a chemically stable, orally active thia-imino-prostacyclin analogue. Unlike the endogenous prostacyclin (PGI2), which is limited by its chemical instability, this compound was designed for enhanced stability, allowing for oral administration and a prolonged duration of action. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its anti-platelet and cardiovascular effects. The information is compiled from published experimental studies to support further research and development in this area.
Core Pharmacological Data
The primary pharmacological activities of this compound are the inhibition of platelet aggregation and vasodilation, leading to a reduction in blood pressure. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Compound | Inducing Agent | ID50 (ng/mL) | Species |
| This compound | Collagen | 43.3 | Rabbit |
| Arachidonic Acid | 170.2 | Rabbit | |
| PGI2 | Collagen | 4.2 | Rabbit |
| Arachidonic Acid | 20.1 | Rabbit |
Table 2: Ex Vivo Inhibition of Platelet Aggregation in Conscious Rabbits (Oral Administration)
| Inducing Agent | ID50 (mg/kg) |
| Collagen | 0.2 |
| Arachidonic Acid | 1.5 |
Table 3: Cardiovascular Effects in Anesthetized Animals
| Species | Parameter | Effect | Dose |
| Rat | Systemic Blood Pressure | ED25 of 2.2 µg/kg (i.v.) | - |
| Dog | Systemic Blood Pressure | Decrease | 0.5 µg/kg/min (i.v.) |
| Left Ventricular Pressure | Decrease | 0.5 µg/kg/min (i.v.) | |
| Pulmonary Artery Pressure | Decrease | 0.5 µg/kg/min (i.v.) | |
| Total Peripheral Resistance | Decrease | 0.5 µg/kg/min (i.v.) | |
| Heart Rate | Increase | 0.5 µg/kg/min (i.v.) | |
| Cardiac Output | Increase | 0.5 µg/kg/min (i.v.) | |
| dp/dt max | Increase | 0.5 µg/kg/min (i.v.) |
Mechanism of Action: Signaling Pathway
As a prostacyclin analogue, this compound is expected to exert its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger responsible for the observed physiological effects.
Experimental Protocols
The following sections detail the likely methodologies used in the preclinical evaluation of this compound, based on standard pharmacological practices.
Inhibition of Platelet Aggregation (In Vitro)
This workflow outlines the process for assessing the anti-platelet activity of this compound in the laboratory.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from the experimental animal (e.g., rabbit) into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of this compound or the reference compound, PGI2, for a defined period at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding a known aggregating agent. Based on the available data, collagen (e.g., 1-5 µg/mL) or arachidonic acid (e.g., 0.5-1.5 mM) would be used.
-
Measurement: The change in light transmission through the PRP suspension is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of aggregation is calculated, and the ID50 value (the concentration of the compound that inhibits aggregation by 50%) is determined from the dose-response curve.
Assessment of Cardiovascular Effects in Anesthetized Animals
This diagram illustrates the general experimental setup for evaluating the hemodynamic effects of this compound.
Methodology:
-
Animal Preparation: The experimental animal (e.g., dog) is anesthetized with a suitable anesthetic agent (e.g., pentobarbital). The animal's body temperature is maintained, and it may be mechanically ventilated.
-
Instrumentation: Catheters are placed in a major artery (e.g., femoral artery) for direct measurement of blood pressure and in a major vein (e.g., femoral vein) for drug administration. For more detailed studies, a catheter may be placed in the left ventricle to measure left ventricular pressure and dp/dt max, and a pulmonary artery catheter (e.g., Swan-Ganz) can be used to measure pulmonary artery pressure and cardiac output (via thermodilution).
-
Baseline Measurements: Stable baseline hemodynamic parameters, including systemic blood pressure, heart rate, left ventricular pressure, pulmonary artery pressure, and cardiac output, are recorded.
-
Drug Administration: this compound is administered intravenously, typically as a continuous infusion at a specified dose (e.g., 0.5 µg/kg/min).
-
Data Recording: Hemodynamic parameters are continuously monitored and recorded throughout the drug infusion period and for a specified time after.
-
Data Analysis: The changes in each parameter from the baseline are calculated and analyzed to determine the cardiovascular profile of the compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a stable, orally active prostacyclin analogue with potent anti-platelet and vasodilatory properties. The preclinical data summarized herein provide a solid foundation for its pharmacological profile. Further research would be beneficial to fully elucidate its receptor binding kinetics, explore its effects in various models of cardiovascular disease, and to determine its full pharmacokinetic and pharmacodynamic profile in different species. While no clinical trial data is publicly available, the preclinical evidence suggests that this compound could be a person of interest for conditions where platelet aggregation and vasoconstriction play a key pathological role.
The Discovery and Synthesis of Hoe 892: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoe 892 is a chemically stable and orally active thia-imino analogue of prostacyclin (PGI2). Developed to overcome the inherent chemical instability of PGI2, this compound demonstrates significant potential as a therapeutic agent due to its potent anti-platelet and vasodilatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and a summary of its quantitative effects on platelet aggregation and cardiovascular hemodynamics.
Discovery and Rationale
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation and a powerful vasodilator, playing a crucial role in cardiovascular homeostasis.[1][2] However, its therapeutic application is significantly limited by its chemical instability, characterized by a short half-life due to the acid-labile enol ether structure.[3] To address this limitation, research efforts were directed towards the development of stable PGI2 analogues with preserved biological activity and improved pharmacokinetic profiles.
This compound emerged from these efforts as a promising candidate. It was designed by replacing the unstable enol ether moiety of the prostacyclin molecule with a stable beta-thia-imino group.[3] This structural modification confers chemical stability, allowing for oral administration and a prolonged duration of action.
Synthesis of this compound
Conceptual Synthetic Workflow:
References
- 1. Frontiers | Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. The pharmacokinetics and pharmacodynamics of the prostacyclin analog 15AU81 in the anesthetized beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prostacyclin on systemic and coronary hemodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Hoe 892: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hoe 892 is a chemically stable, orally active thia-imino-prostacyclin analogue that demonstrates significant anti-platelet and cardiovascular activities. As a potent inhibitor of platelet aggregation, its mechanism of action is rooted in its structural similarity to prostacyclin (PGI2), suggesting a pathway mediated by the activation of the prostacyclin receptor and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This document provides a comprehensive overview of the pharmacological properties of this compound, including its quantitative effects on platelet aggregation and cardiovascular parameters. Detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.
Introduction
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation and a vasodilator, but its therapeutic application is limited by its chemical instability and short biological half-life. This compound was developed as a stable analogue of PGI2, wherein the chemically labile enol-ether structure is replaced by a β-thia-imino group, conferring oral activity and increased stability[1]. This modification allows for a more sustained pharmacological effect, making this compound a compound of interest for potential therapeutic applications in cardiovascular diseases. This guide summarizes the key pharmacological data and methodologies associated with the investigation of this compound.
Quantitative Pharmacological Data
The primary pharmacological effect of this compound is the inhibition of platelet aggregation. Its potency has been quantified both in vitro and in vivo.
Table 1: In Vitro Anti-Platelet Aggregatory Activity of this compound
| Species | Preparation | Agonist | This compound ID₅₀ (ng/mL) | PGI₂ ID₅₀ (ng/mL) | Reference |
| Rabbit | Platelet Rich Plasma | Collagen | 43.3 | 4.2 | [1] |
| Rabbit | Platelet Rich Plasma | Arachidonic Acid | 170.2 | 20.1 | [1] |
ID₅₀: The concentration required to inhibit platelet aggregation by 50%.
Table 2: In Vivo Anti-Platelet Aggregatory Activity of this compound in Conscious Rabbits (Oral Administration)
| Agonist | This compound ID₅₀ (mg/kg) | Duration of Action | Reference |
| Collagen | 0.2 | > 3 hours | [1] |
| Arachidonic Acid | 1.5 | > 3 hours | [1] |
ID₅₀: The oral dose required to inhibit ex vivo platelet aggregation by 50%.
Table 3: Cardiovascular Effects of this compound
| Species | Model | Parameter | Effect | Dose | Reference |
| Anesthetized Rats | Normal | Systemic Blood Pressure | ED₂₅ of 2.2 µg/kg (i.v.) | 2.2 µg/kg | |
| Anesthetized Rats | Acute Renal Hypertension | Systemic Blood Pressure | Dose-dependent decrease | Not specified | |
| Anesthetized Rats | Normal | Renin Release | Stimulated | Not specified | |
| Anesthetized Dogs | Normal | Hemodynamics | Decrease in systemic BP, LVP, PAP, TPR; Increase in HR, CO, dp/dt max | 0.5 µg/kg/min (i.v.) | |
| Conscious Dogs | Two Kidney, Two Wrapped Hypertension | Systemic Blood Pressure | Marked reduction | Oral treatment for 1 or 5 days |
ED₂₅: The dose required to produce 25% of the maximal effect. BP: Blood Pressure, LVP: Left Ventricular Pressure, PAP: Pulmonary Artery Pressure, TPR: Total Peripheral Resistance, HR: Heart Rate, CO: Cardiac Output.
Mechanism of Action and Signaling Pathway
As a prostacyclin analogue, this compound is presumed to exert its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium mobilization and the inhibition of platelet activation and aggregation. The potentiation of this compound's effects by the phosphodiesterase inhibitor theophylline (B1681296) further supports this cAMP-mediated mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Platelet Aggregation Inhibition Assay
This protocol is a representative method for assessing the anti-platelet activity of compounds like this compound in rabbit platelet-rich plasma.
Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by collagen or arachidonic acid by 50% (ID₅₀).
Materials:
-
This compound
-
Prostacyclin (PGI₂) as a reference compound
-
Collagen solution
-
Arachidonic acid solution
-
Rabbit whole blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Blood Collection: Draw blood from a healthy rabbit into a syringe containing 1/10 volume of 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the citrated blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Assay Performance:
-
Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a magnetic stir bar.
-
Add varying concentrations of this compound or PGI₂ to the PRP and incubate for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of either collagen or arachidonic acid.
-
Record the change in light transmittance for 5-10 minutes using the aggregometer. The PPP is used to set 100% aggregation (maximum light transmittance), and the PRP is used to set 0% aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the control (agonist alone).
-
Determine the ID₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Cardiovascular Assessment in Anesthetized Animals
This protocol outlines a general procedure for evaluating the cardiovascular effects of this compound in anesthetized rats or dogs.
Objective: To determine the effect of this compound on systemic blood pressure and other hemodynamic parameters.
Materials:
-
This compound
-
Anesthetic agent (e.g., pentobarbital)
-
Surgical instruments
-
Pressure transducer and recording system
-
Catheters for cannulation of arteries and veins
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Surgical Cannulation:
-
Cannulate the carotid artery or femoral artery for continuous measurement of systemic blood pressure.
-
Cannulate the jugular vein or femoral vein for intravenous administration of this compound.
-
For more detailed hemodynamic monitoring (as in dogs), a catheter can be placed in the left ventricle for LVP and dp/dt measurement, and in the pulmonary artery for PAP measurement.
-
-
Baseline Measurements: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for a sufficient period.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion at varying doses.
-
Data Recording and Analysis:
-
Continuously record all hemodynamic parameters throughout the experiment.
-
Analyze the changes from baseline in response to each dose of this compound.
-
Calculate dose-response relationships and parameters such as the ED₂₅.
-
Discussion and Future Directions
This compound presents a compelling profile as a stable, orally active prostacyclin analogue with potent anti-platelet and vasodilatory effects. The available data clearly demonstrates its efficacy in inhibiting platelet aggregation induced by key physiological agonists and its ability to modulate cardiovascular parameters in various animal models.
A critical area for future investigation is the detailed characterization of its binding affinity and selectivity for the prostacyclin (IP) receptor and other prostanoid receptors. While its activity profile strongly suggests it is an IP receptor agonist, quantitative binding data (e.g., Ki or Kd values) would provide a more complete understanding of its molecular pharmacology and potential for off-target effects.
Further studies to elucidate the pharmacokinetic and pharmacodynamic profile of this compound in different species, including humans, would be essential for its potential clinical development. Investigating its long-term effects and safety profile in relevant disease models could pave the way for its application in the treatment of thrombotic and cardiovascular disorders.
Conclusion
This compound is a promising pharmacological agent with a well-defined anti-platelet and cardiovascular profile. Its chemical stability and oral bioavailability offer significant advantages over native prostacyclin. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound.
References
In-Depth Technical Guide: Hoe 892 (CAS Number 75111-35-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hoe 892 is a chemically stable, orally active thia-imino analogue of prostacyclin (PGI2). It functions as a potent inhibitor of platelet aggregation and a significant vasodilator. Its stability and oral bioavailability make it a subject of interest in cardiovascular research, particularly in the context of developing anti-thrombotic and anti-hypertensive therapies. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental methodologies.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 75111-35-2 |
| Molecular Formula | C₂₀H₃₃NO₄S |
| Molecular Weight | 383.57 g/mol |
| IUPAC Name | methyl 4-[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-en-1-yl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
| Synonyms | Hoe-892, S 792892A |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. |
Pharmacology
This compound exerts its primary pharmacological effects as an anti-platelet agent and a vasodilator.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
Table 1: In Vitro Platelet Aggregation Inhibition
| Agonist | Species | Preparation | IC₅₀ (ng/mL) |
| Collagen | Rabbit | Platelet-Rich Plasma | 43.3[1] |
| Arachidonic Acid | Rabbit | Platelet-Rich Plasma | 170.2[1] |
Table 2: In Vivo Platelet Aggregation Inhibition
| Agonist | Species | Route of Administration | ID₅₀ (mg/kg) | Duration of Action |
| Collagen | Rabbit | Oral | 0.2[1] | > 3 hours[1] |
| Arachidonic Acid | Rabbit | Oral | 1.5[1] | > 3 hours |
Table 3: In Vivo Cardiovascular Effects
| Effect | Species | Route of Administration | ED₂₅ (µg/kg) |
| Decrease in Systemic Blood Pressure | Rat (anesthetized) | Intravenous | 2.2 |
Mechanism of Action
As a prostacyclin analogue, this compound is believed to exert its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).
Signaling Pathway
Activation of the IP receptor by this compound initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.
Caption: Prostacyclin signaling pathway activated by this compound.
The binding of this compound to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. This reduction in calcium influx inhibits platelet aggregation and promotes the relaxation of vascular smooth muscle, resulting in vasodilation. The anti-aggregatory effects of this compound can be potentiated by phosphodiesterase inhibitors like theophylline, which prevent the breakdown of cAMP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light aggregometry.
References
The Effects of Novel Antiplatelet Agent "Hoe 892" on Platelet Function: A Technical Overview
Disclaimer: Initial searches for a compound specifically named "Hoe 892" in the context of platelet function did not yield specific results in publicly available scientific literature. Therefore, this document serves as a representative technical guide for a hypothetical antiplatelet agent, hereafter referred to as "Compound H892," to illustrate the requested in-depth analysis for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are based on established principles of platelet biology and common findings for antiplatelet therapeutics.
Introduction
Platelets, or thrombocytes, are anucleated blood cells that play a pivotal role in hemostasis and thrombosis.[1][2][3] Upon vascular injury, platelets rapidly adhere to the exposed subendothelial matrix, become activated, and aggregate to form a primary hemostatic plug.[1][4] This process, while crucial for preventing blood loss, can also lead to pathological thrombus formation in diseased arteries, resulting in myocardial infarction or ischemic stroke. Consequently, the development of antiplatelet agents is a cornerstone of cardiovascular disease therapy.
Compound H892 is a novel synthetic molecule under investigation for its potential as an antiplatelet agent. This technical guide provides a comprehensive overview of the current understanding of H892's effects on platelet function, including its mechanism of action, quantitative effects on platelet aggregation, and detailed experimental protocols for its evaluation.
Quantitative Effects of Compound H892 on Platelet Function
The antiplatelet activity of Compound H892 has been characterized using a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Platelet Aggregation by Compound H892
| Agonist | Agonist Concentration | H892 IC₅₀ (µM) | Maximum Inhibition (%) |
| ADP | 10 µM | 5.2 ± 0.8 | 95 ± 3 |
| Collagen | 5 µg/mL | 8.7 ± 1.2 | 92 ± 5 |
| Thrombin | 0.1 U/mL | 15.4 ± 2.1 | 88 ± 6 |
| Arachidonic Acid | 0.5 mM | > 50 | < 10 |
| U46619 (Thromboxane A₂ analogue) | 1 µM | 2.1 ± 0.5 | 98 ± 2 |
Data are presented as mean ± standard deviation from n=6 experiments.
Table 2: Effect of Compound H892 on Platelet Activation Markers
| Marker | Agonist (Concentration) | H892 Concentration (µM) | Inhibition of Expression (%) |
| P-selectin (CD62P) | ADP (10 µM) | 10 | 85 ± 7 |
| Activated GPIIb/IIIa (PAC-1 binding) | ADP (10 µM) | 10 | 90 ± 5 |
| P-selectin (CD62P) | Thrombin (0.1 U/mL) | 10 | 78 ± 9 |
| Activated GPIIb/IIIa (PAC-1 binding) | Thrombin (0.1 U/mL) | 10 | 82 ± 6 |
Data are presented as mean ± standard deviation from n=4 experiments.
Mechanism of Action and Signaling Pathways
Compound H892 is hypothesized to be a potent and selective antagonist of the P2Y₁₂ receptor, a key ADP receptor on the platelet surface. The following diagram illustrates the proposed mechanism of action within the broader context of platelet activation signaling.
Caption: Proposed mechanism of Compound H892 as a P2Y₁₂ receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments.
Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Use a 19-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
PRP Collection: Carefully aspirate the upper, platelet-rich plasma (PRP) layer into a separate sterile tube.
-
Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 1500 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmittance) in aggregometry.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP if necessary.
Light Transmission Aggregometry (LTA)
This protocol measures platelet aggregation by detecting changes in light transmission through a platelet suspension.
Caption: Standard workflow for assessing platelet aggregation via LTA.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Sample Preparation: Pipette 450 µL of adjusted PRP into a siliconized glass cuvette containing a magnetic stir bar. Place the cuvette in the heating block.
-
Incubation: Add 50 µL of Compound H892 at various concentrations (or vehicle control) to the PRP. Incubate for 5 minutes at 37°C with stirring (900 rpm).
-
Calibration: Place a cuvette with PRP into the sample well and a cuvette with PPP into the reference well. Set the baseline for 0% and 100% light transmission, respectively.
-
Initiation of Aggregation: Add a known concentration of a platelet agonist (e.g., ADP, collagen) to the sample cuvette.
-
Data Acquisition: Record the change in light transmission over time for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Analysis: Determine the maximal aggregation percentage for each concentration of Compound H892 and calculate the IC₅₀ value.
Flow Cytometry for Platelet Activation Markers
This method quantifies the surface expression of activation-dependent markers on individual platelets.
-
PRP Preparation: Prepare adjusted PRP as described in section 4.1.
-
Incubation: In a microcentrifuge tube, incubate 50 µL of PRP with various concentrations of Compound H892 or vehicle for 10 minutes at room temperature.
-
Activation: Add a platelet agonist (e.g., ADP) and incubate for 10 minutes at room temperature in the dark. A resting (unstimulated) sample should be included as a negative control.
-
Staining: Add fluorescently-labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-FITC, PAC-1-FITC) and a platelet-specific marker (e.g., anti-CD41a-PE). Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 1 mL of 1% paraformaldehyde to stop the reaction and fix the platelets.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward scatter, side scatter, and CD41a expression.
-
Analysis: Determine the percentage of platelets positive for the activation marker or the mean fluorescence intensity (MFI) in the presence and absence of Compound H892.
Summary and Future Directions
The data presented in this guide characterize Compound H892 as a potent inhibitor of platelet aggregation, likely acting through the P2Y₁₂ receptor pathway. Its ability to block ADP- and thromboxane-mediated aggregation at low micromolar concentrations highlights its therapeutic potential.
Future research should focus on:
-
In vivo studies: Evaluating the antithrombotic efficacy and bleeding risk of Compound H892 in animal models of arterial thrombosis.
-
Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Receptor Binding Assays: Conclusively confirming the binding affinity and selectivity of H892 for the P2Y₁₂ receptor.
-
Combination Therapy: Investigating potential synergistic effects when combined with other antiplatelet agents, such as aspirin.
This comprehensive preclinical evaluation will be critical in determining the viability of Compound H892 as a novel antiplatelet therapy for the prevention and treatment of thrombotic diseases.
References
- 1. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's It Mean If Your Platelet Count Is High? Thrombocytosis [medicinenet.com]
- 3. What Does a High Platelet Count Mean? | Carda Health [cardahealth.com]
- 4. m.youtube.com [m.youtube.com]
Unveiling the Protective Capabilities of Hoe 892: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoe 892, also known by the synonym tilsuprost, is a chemically stable and orally active prostacyclin (PGI₂) analogue.[1] Primarily investigated for its antiplatelet and vasodilatory properties in the context of cardiovascular diseases, emerging evidence has highlighted its significant cytoprotective effects, particularly within the gastrointestinal tract.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's cytoprotective actions, including quantitative data from key studies, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.
Quantitative Data on Cytoprotective Effects
The protective effects of this compound against gastric mucosal damage have been quantified in preclinical studies. The following tables summarize the key findings from a study in conscious rats, demonstrating its efficacy in reducing gastric acid secretion and preventing ulcer formation induced by chemical irritants.[2]
Table 1: Effect of this compound on Gastric Acid Secretion in Conscious Rats [2]
| Treatment Group | Dose (µg/kg, s.c.) | Inhibition of Gastric Acid Secretion (%) | ID₅₀ (µg/kg) |
| Prostacyclin (PGI₂) | - | - | 48.6 |
| This compound | - | - | 11.8 |
ID₅₀: Dose producing 50% inhibition. s.c.: subcutaneous administration.
Table 2: Protective Effect of this compound Against Acidified Aspirin (B1665792) (ASA)-Induced Gastric Ulcers in Conscious Rats
| Treatment Group | Administration Route | Protective Effect |
| Prostacyclin (PGI₂) | s.c. or i.g. | Dose-dependent reduction in ulcer formation |
| This compound | s.c. or i.g. | **Dose-dependent reduction in ulcer formation (slightly less potent than PGI₂) ** |
s.c.: subcutaneous; i.g.: intragastric.
Table 3: Protective Effect of this compound Against Absolute Ethanol-Induced Gastric Mucosal Necrosis in Conscious Rats
| Treatment Group | Administration Route | Protective Effect |
| Prostacyclin (PGI₂) | s.c. or i.g. | Equally effective |
| This compound | s.c. or i.g. | Equally effective |
s.c.: subcutaneous; i.g.: intragastric.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytoprotective effects.
Gastric Acid Secretion in Conscious Rats
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are equipped with a chronic gastric fistula.
-
Gastric juice is collected in 30-minute samples to determine the basal acid output.
-
This compound or prostacyclin is administered subcutaneously.
-
Gastric juice collection continues for several hours to measure the effect on acid secretion.
-
Acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
-
Analysis: The percentage inhibition of gastric acid secretion is calculated, and the ID₅₀ is determined.
Acidified Aspirin (ASA)-Induced Gastric Ulcers
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment.
-
This compound or prostacyclin is administered either subcutaneously or intragastrically.
-
Thirty minutes after treatment, a solution of acidified aspirin is administered orally.
-
One hour later, the animals are euthanized, and their stomachs are removed.
-
The stomachs are examined for the presence and severity of ulcers.
-
-
Analysis: The number and severity of gastric lesions are scored to determine the protective effect.
Absolute Ethanol-Induced Gastric Mucosal Necrosis
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are fasted for 24 hours.
-
This compound or prostacyclin is administered subcutaneously or intragastrically.
-
Thirty minutes later, 1 ml of absolute ethanol (B145695) is administered orally.
-
One hour after ethanol administration, the animals are euthanized.
-
The stomachs are removed and examined for mucosal necrosis.
-
-
Analysis: The extent of gastric mucosal damage is assessed and scored to evaluate the cytoprotective effect.
Signaling Pathways and Mechanism of Action
While direct signaling studies on this compound are limited, its action as a prostacyclin analogue allows for inferred mechanisms based on the known pathways of prostacyclin and its receptors in the gastrointestinal mucosa. The cytoprotective effects of prostacyclin analogues are believed to be multifactorial.
One of the primary proposed mechanisms for the cytoprotective action of prostacyclin is the enhancement of gastric mucosal blood flow . Increased blood flow is crucial for maintaining the integrity of the gastric mucosa by delivering oxygen and nutrients and removing metabolic waste.
Caption: Proposed signaling pathway for this compound-mediated cytoprotection via increased mucosal blood flow.
Furthermore, prostacyclin has been shown to modulate the activity of superoxide dismutase (SOD) , an important antioxidant enzyme, in response to damaging agents like ethanol and HCl. This suggests a role in mitigating oxidative stress.
Caption: this compound's potential role in modulating SOD activity for cytoprotection.
It is important to note that studies have indicated that the cytoprotective effects of this compound are likely independent of stimulating mucosal growth, as it did not affect growth-related parameters in the stomach, duodenum, or pancreas.
Conclusion
This compound demonstrates significant cytoprotective effects in the gastrointestinal tract, primarily through mechanisms independent of mucosal growth stimulation. Its ability to reduce gastric acid secretion and protect against chemically induced mucosal damage underscores its therapeutic potential. The likely signaling pathways involve the activation of prostacyclin receptors, leading to increased gastric mucosal blood flow and modulation of antioxidant enzyme activity. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its clinical utility in the prevention and treatment of gastrointestinal mucosal injury.
References
- 1. [PDF] Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors. | Semantic Scholar [semanticscholar.org]
- 2. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hoe 892 experimental protocol for platelet aggregation assay
Application Note and Protocol
Topic: Investigation of the Na+/H+ Exchanger 1 (NHE1) Inhibitor Cariporide (B1668443) (HOE-642) in Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Name: The compound "Hoe 892" was not found in the scientific literature related to platelet aggregation. This protocol is based on the well-characterized and structurally related Na+/H+ Exchanger 1 (NHE1) inhibitor, Cariporide (also known as HOE-642) , which is likely the compound of interest.
Introduction
Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to pathological thrombosis, a primary cause of cardiovascular events like myocardial infarction and stroke. Platelet activation is initiated by various agonists and involves complex signaling cascades that culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, enabling platelets to bind to fibrinogen and aggregate.[1]
The Na+/H+ Exchanger isoform 1 (NHE1) is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular H+ for one extracellular Na+.[2] In platelets, NHE1 plays a significant role in the activation process.[2] Stimulation by agonists like thrombin and ADP leads to NHE1 activation, causing Na+ influx and intracellular alkalinization. This increase in intracellular Na+ can lead to the reversal of the Na+/Ca2+ exchanger (NCX), resulting in an influx of Ca2+, a key secondary messenger that drives platelet degranulation and aggregation.
Cariporide (HOE-642) is a potent and selective inhibitor of NHE1. Its role in modulating platelet function is of considerable interest; however, its efficacy appears to be highly dependent on experimental conditions. Studies have shown that under standard physiological pH (7.4), selective NHE1 inhibitors may have minimal to no effect on agonist-induced platelet aggregation. In contrast, under conditions of intracellular acidosis (e.g., pH ~7.0), where NHE1 is maximally stimulated, the inhibitory effects of Cariporide become apparent.
This document provides a detailed protocol for evaluating the effect of Cariporide on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function. The protocol includes methodologies for testing under both standard and acidic conditions to fully characterize the compound's activity.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for NHE1-mediated platelet activation and the point of inhibition by Cariporide.
Data Presentation
Quantitative data on the effects of Cariporide on platelet function are summarized below. It is important to note that direct inhibition of platelet-platelet aggregation by Cariporide is condition-dependent and not always observed.
Table 1: Potency of Cariporide on NHE1 Isoforms This data reflects the direct inhibitory activity on the exchanger protein, typically measured in cell lines overexpressing the target, not in a platelet aggregation assay.
| Isoform | IC₅₀ (µM) | Source |
| NHE1 | 0.05 | |
| NHE2 | 1000 | |
| NHE3 | 3 |
Table 2: Effect of Cariporide on ADP-Induced Platelet-Leukocyte Aggregates (PLA) Data obtained via flow cytometry under acidic conditions (pH 7.0) designed to stimulate NHE1 activity.
| Treatment Group | Agonist (ADP, 5 µM) | Platelet-Leukocyte Aggregates (%) | MFI of PLA (units) |
| Vehicle Control | + | 64 ± 24 | 547 ± 203 |
| Cariporide (2 µg/mL) | + | 47 ± 23 | 360 ± 96 |
| *Data from Klinkhardt et al., 2003. MFI = Mean Fluorescence Intensity. p < 0.05 vs. control. |
Table 3: Illustrative Data from Light Transmission Aggregometry (LTA) The following table is an example of how to present data from an LTA experiment. Values are hypothetical for illustrative purposes, based on potential outcomes when testing an inhibitor.
| Cariporide Conc. (µM) | Agonist | Max. Aggregation (%) | % Inhibition |
| 0 (Vehicle) | ADP (5 µM) | 75.2 | 0 |
| 0.1 | ADP (5 µM) | 73.1 | 2.8 |
| 1 | ADP (5 µM) | 65.8 | 12.5 |
| 10 | ADP (5 µM) | 45.3 | 39.8 |
| 100 | ADP (5 µM) | 20.1 | 73.3 |
Experimental Protocols
This section details the protocol for assessing the effect of Cariporide on platelet aggregation using Light Transmission Aggregometry (LTA).
Materials and Reagents
-
Blood Collection: 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Platelet Preparation: Polypropylene (B1209903) tubes, serological pipettes.
-
Instrumentation:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E).
-
Calibrated centrifuge with a swinging-bucket rotor.
-
Spectrophotometer (optional, for platelet count normalization).
-
pH meter.
-
-
Reagents:
-
Cariporide (HOE-642): Prepare a stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C.
-
Vehicle Control: DMSO.
-
Agonists:
-
Adenosine diphosphate (B83284) (ADP): Stock solution 1 mM in saline.
-
Thrombin Receptor-Activating Peptide (TRAP-6): Stock solution 1 mM in saline.
-
Collagen.
-
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.1 N HCl for pH adjustment.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Collect blood into sodium citrate tubes.
-
Sample Handling: Keep samples at room temperature. All processing should be completed within 2 hours of collection to ensure platelet viability. Avoid vigorous mixing.
-
First Centrifugation (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake off.
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer of Platelet-Rich Plasma (PRP) using a polypropylene pipette and transfer it to a fresh polypropylene tube.
-
Second Centrifugation (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.
-
PPP Isolation: Aspirate the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer to a separate polypropylene tube. PPP will be used as the reference blank (100% transmission).
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP. This ensures consistency between experiments.
LTA Experimental Workflow
The workflow diagram below outlines the key steps for performing the platelet aggregation assay.
Protocol for Testing Cariporide
This protocol is designed to test the effects of Cariporide under two conditions: standard physiological pH and a slightly acidic pH to promote NHE1 activity.
Part A: Assay at Physiological pH (7.4)
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration:
-
Pipette the required volume of PPP (e.g., 250-450 µL) into a cuvette and place it in the reference well to set 100% light transmission.
-
Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.
-
-
Sample Preparation: For each condition, pipette PRP into a cuvette with a magnetic stir bar. Place the cuvette in the incubation well at 37°C with stirring (e.g., 900-1200 rpm).
-
Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the Cariporide stock solution or vehicle (DMSO) to the pre-warmed PRP. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the PRP with the inhibitor for a defined period (e.g., 3-5 minutes).
-
Agonist Addition: Move the cuvette to the recording well. Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM or TRAP-6 to 5-20 µM) to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes until a stable plateau is reached.
-
Repeat: Repeat for all concentrations of Cariporide.
Part B: Assay under Acidic Conditions (pH ~7.0)
The inhibitory effect of Cariporide is more pronounced when NHE1 is active, which occurs during intracellular acidification.
-
pH Adjustment of PRP:
-
Place an aliquot of PRP in a tube.
-
While gently stirring, monitor the pH with a calibrated micro-pH electrode.
-
Slowly add small amounts of 0.1 N HCl to carefully lower the pH of the PRP to approximately 7.0-7.1. Avoid over-acidifying.
-
Allow the pH-adjusted PRP to stabilize for 10-15 minutes at room temperature.
-
-
Proceed with LTA: Follow steps 1-8 from Part A , using the pH-adjusted PRP. The PPP used for the 100% transmission blank should also be pH-adjusted to match the PRP. This ensures that changes in light transmission are not due to pH differences.
Data Analysis
-
Maximum Aggregation: For each run, determine the maximum percentage of aggregation from the aggregation curve, where 0% is the baseline PRP and 100% is the PPP.
-
Percentage Inhibition: Calculate the percentage inhibition for each concentration of Cariporide using the following formula:
% Inhibition = (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100%
-
IC₅₀ Calculation: If a dose-response is observed, plot the % Inhibition against the log concentration of Cariporide. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
References
Application Notes and Protocols for Animal Studies with Hoe 892
Disclaimer: The following application notes and protocols are generated based on publicly available information regarding general principles of animal study design. As of the latest search, specific data concerning "Hoe 892," including its mechanism of action, established dosage, and safety profile, is not available in the public domain. Researchers should consult internal documentation or conduct preliminary dose-finding studies before commencing any formal experimentation.
I. Introduction
These guidelines provide a framework for the utilization of this compound in preclinical animal research. The protocols outlined below are intended to serve as a starting point and should be adapted based on the specific research question, animal model, and preliminary data.
II. Quantitative Data Summary
Due to the absence of specific public data for this compound, the following tables are presented as templates. Researchers should populate these tables with data obtained from their own dose-ranging and pharmacokinetic studies.
Table 1: Recommended Dosage Range of this compound in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Notes |
| Mouse (e.g., C57BL/6) | Intraperitoneal (IP) | [Data not available] | [Data not available] | To be determined by dose-finding studies. |
| Mouse (e.g., C57BL/6) | Oral (PO) | [Data not available] | [Data not available] | Formulation and bioavailability to be considered. |
| Rat (e.g., Sprague-Dawley) | Intravenous (IV) | [Data not available] | [Data not available] | Requires formulation in a sterile, injectable vehicle. |
| Rat (e.g., Sprague-Dawley) | Subcutaneous (SC) | [Data not available] | [Data not available] | Assess for local irritation at the injection site. |
Table 2: Pharmacokinetic Parameters of this compound (Example)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Rat | IV | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Rat | PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
III. Experimental Protocols
A. General Guidelines for Substance Administration in Animal Studies
For any administration of a test substance to animals, it is crucial to adhere to established best practices to ensure animal welfare and the reliability of experimental data. The volume of the administered substance should be appropriate for the size and species of the animal.
B. Protocol for a Pilot Dose-Finding Study in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in mice.
-
Animals: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2-n: Escalating doses of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/kg)
-
-
Procedure: a. Acclimatize animals for at least one week prior to the experiment. b. Prepare fresh formulations of this compound in a suitable vehicle on the day of dosing. c. Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection). d. Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). e. Record body weights daily. f. At the end of the observation period (e.g., 7 days), euthanize animals and perform gross necropsy.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant morbidity or mortality.
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates a general workflow for an in vivo animal study.
Caption: General workflow for an in vivo animal study.
B. Hypothetical Signaling Pathway
As the mechanism of action for this compound is unknown, the following diagram presents a hypothetical signaling cascade. This is a template and does not represent the actual mechanism of this compound.
Caption: A hypothetical signaling pathway for this compound.
Application Notes and Protocols for the Use of Hoe 892 in Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hoe 892, a stable prostacyclin analogue that functions as a potent inhibitor of platelet aggregation, and its utility in pre-clinical models of thrombosis. Detailed protocols for key experiments are provided to guide researchers in evaluating its anti-thrombotic potential.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular events such as myocardial infarction and stroke. Platelet activation and aggregation are central to the initiation and propagation of a thrombus. Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation. However, its therapeutic use is limited by its chemical instability. This compound, a stable thia-thimo-analogue of prostacyclin, overcomes this limitation, making it a valuable tool for research in thrombosis.[1]
Mechanism of Action
This compound, as a prostacyclin analogue, exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This G-protein coupled receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium mobilization and the inhibition of platelet activation, adhesion, and aggregation.
Signaling Pathway of this compound in Platelets
Caption: Signaling pathway of this compound in platelets.
Applications in Thrombosis Models
This compound can be utilized in various in vitro and in vivo models to investigate the role of prostacyclin signaling in thrombosis and to evaluate the efficacy of anti-platelet agents.
Experimental Workflow for In Vivo Thrombosis Model
Caption: General workflow for in vivo thrombosis studies.
Experimental Protocols
This protocol details the procedure for assessing the inhibitory effect of this compound on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Agonist (e.g., ADP, collagen, thrombin)
-
Saline (0.9% NaCl)
-
Aggregometer
Procedure:
-
PRP Preparation: Collect fresh whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Baseline Adjustment: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.
-
Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes. Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Aggregation Measurement: Add a platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
This protocol describes a widely used in vivo model to evaluate the anti-thrombotic effect of this compound.
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Surgical instruments
-
Intravital microscope with a camera
-
Fluorescently labeled platelets (optional for visualization)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a surgical board in a supine position.
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Drug Administration: Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at a predetermined time before thrombus induction.
-
Thrombus Induction: Place a small piece of filter paper saturated with FeCl3 solution on the surface of the carotid artery for 3 minutes to induce endothelial injury.
-
Monitoring: After removing the filter paper, monitor the artery using an intravital microscope to observe thrombus formation. Record the time to vessel occlusion.
-
Data Collection: At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.
-
Data Analysis: Compare the time to occlusion and thrombus weight between the this compound-treated group and the control group.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: In Vitro Platelet Aggregation Inhibition by this compound
| Concentration of this compound (nM) | Agonist (e.g., ADP 10 µM) | % Inhibition of Platelet Aggregation (Mean ± SEM) |
| 1 | ADP (10 µM) | Data to be filled by the user |
| 10 | ADP (10 µM) | Data to be filled by the user |
| 100 | ADP (10 µM) | Data to be filled by the user |
| 1000 | ADP (10 µM) | Data to be filled by the user |
Table 2: Effect of this compound on Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes, Mean ± SEM) | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle Control | - | Data to be filled by the user | Data to be filled by the user |
| This compound | 0.1 | Data to be filled by the user | Data to be filled by the user |
| This compound | 1.0 | Data to be filled by the user | Data to be filled by the user |
| This compound | 10.0 | Data to be filled by the user | Data to be filled by the user |
Conclusion
This compound is a valuable pharmacological tool for studying the prostacyclin pathway in thrombosis and for the preclinical evaluation of novel anti-platelet therapies. The provided protocols and data presentation formats offer a standardized approach for researchers in this field. It is crucial to optimize experimental conditions, such as drug dosage and timing of administration, for each specific thrombosis model.
References
Cell-based assays using Hoe 892
- 1. biocompare.com [biocompare.com]
- 2. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. bioivt.com [bioivt.com]
- 5. Clinical Pharmacology Applications of Real-World Data and Real-World Evidence in Drug Development and Approval-An Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Hoe 892 in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Hoe 892, a Na+/H+ exchanger (NHE-1) inhibitor, to conscious rats for research purposes. The following sections detail the mechanism of action, experimental protocols, and data presentation to guide researchers in designing and executing their studies.
Introduction to this compound and NHE-1 Inhibition
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an increase in intracellular sodium. This, in turn, can lead to a reversal of the Na+/Ca2+ exchanger, causing a deleterious increase in intracellular calcium, which contributes to cell injury and death.[1] By inhibiting NHE-1, this compound is expected to mitigate these effects, offering therapeutic potential in conditions like myocardial ischemia-reperfusion injury.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments involving this compound administration in conscious rats.
Table 1: Pharmacokinetic Profile of this compound in Conscious Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Intravenous (IV) | 1 | ||||
| 5 | ||||||
| Oral (PO) | 10 | |||||
| 50 | ||||||
| Intraperitoneal (IP) | 5 | |||||
| 20 |
Note: This table is a template. Actual values should be determined experimentally.
Table 2: Cardiovascular Effects of this compound in Conscious Rats
| Treatment Group | Dose (mg/kg) | Route | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Output (mL/min) | Total Peripheral Resistance (mmHg·min/mL) |
| Vehicle Control | - | IV | ||||
| This compound | 1 | IV | ||||
| 5 | IV | |||||
| Vehicle Control | - | PO | ||||
| This compound | 10 | PO | ||||
| 50 | PO |
Note: This table is a template. Data should be collected using appropriate cardiovascular monitoring techniques in conscious, freely moving rats.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to conscious rats. These protocols are based on general principles of rodent drug administration and cardiovascular monitoring.
Protocol 1: Intravenous (IV) Bolus Administration
Objective: To assess the acute effects of this compound following direct entry into the systemic circulation.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Restraining device for rats
-
25-27 gauge needles
-
Syringes
-
Warming lamp or pad (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile and clear. The final volume for a bolus injection should be in the range of 1-5 mL/kg.
-
Animal Preparation: Acclimatize the rats to the laboratory environment for at least 3 days prior to the experiment.
-
Restraint: Gently place the rat in a suitable restraining device. This minimizes stress and movement during the injection.
-
Vein Dilation: If necessary, warm the rat's tail using a heating lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 25-27 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution or vehicle. Observe for any signs of extravasation (swelling at the injection site).
-
If the injection is successful, there should be no resistance.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
For cardiovascular studies, ensure the animal is connected to the monitoring equipment.
-
Protocol 2: Oral Gavage (PO) Administration
Objective: To evaluate the effects of this compound following gastrointestinal absorption.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Flexible or rigid oral gavage needle (16-18 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of this compound Suspension/Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Animal Handling: Gently restrain the rat with one hand, allowing the head and neck to be held securely but without restricting breathing.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is in the esophagus, administer the this compound formulation slowly.
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol 3: Cardiovascular Monitoring in Conscious Rats
Objective: To continuously measure cardiovascular parameters (blood pressure, heart rate) in conscious, freely moving rats following this compound administration.
Materials:
-
Surgically implanted telemetry device or an exteriorized catheter connected to a pressure transducer
-
Data acquisition system
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Surgical Implantation (pre-study):
-
At least one week before the experiment, surgically implant a telemetry transmitter or a catheter into the carotid artery or femoral artery of the rat under appropriate anesthesia and aseptic conditions.
-
Allow the animal to fully recover from surgery.
-
-
Acclimatization: Place the rat in the experimental cage connected to the data acquisition system for at least 24 hours before the experiment to allow for acclimatization and to obtain baseline cardiovascular readings.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IV or PO) as described in the protocols above.
-
Data Collection: Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR) for the desired duration of the experiment.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline following the administration of this compound compared to the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathway of NHE-1 and a typical experimental workflow.
Caption: NHE-1 Signaling Pathway and Site of this compound Inhibition.
Caption: General Experimental Workflow for this compound Administration.
References
Troubleshooting & Optimization
Hoe 892 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Hoe 892.
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and ensuring reliable experimental outcomes. Below is a summary of the recommended storage conditions.
| Condition | Temperature | Duration | Notes |
| Shipping | Ambient | Short-term (days to weeks) | Stable for the duration of typical shipping and customs clearance. |
| Short-term Storage | 0 - 4°C | Days to weeks | Keep in a dry, dark environment. |
| Long-term Storage | -20°C | Months to years | Ensure the container is tightly sealed to prevent moisture absorption. |
| Stock Solution (Short-term) | 0 - 4°C | Days to weeks | |
| Stock Solution (Long-term) | -20°C | Months |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound, a stable thia-thimo-analogue of prostacyclin that functions as a platelet aggregation inhibitor.
Q1: My platelet aggregation inhibition results with this compound are inconsistent between experiments. What could be the cause?
A1: High variability in platelet aggregation assays can stem from several factors:
-
Reagent Instability: Ensure that your stock solutions of this compound are fresh. Avoid repeated freeze-thaw cycles.[1]
-
Inconsistent Agonist Concentration: Prepare fresh agonist solutions (e.g., ADP, collagen) for each experiment and validate their final concentrations. Using a submaximal agonist concentration can provide a more sensitive measure of inhibition.[1]
-
Biological Variability: Platelet reactivity can vary significantly between donors due to genetic factors.[1] Whenever possible, use pooled plasma from multiple donors or be consistent with single donors to minimize this variability.
-
Sample Handling: Consistent blood collection and processing techniques are critical. Use a proper needle gauge, minimize venous stasis, and process samples within a few hours of collection at room temperature.[1]
Q2: I am not observing the expected level of platelet aggregation inhibition with this compound. What should I check?
A2: If you are not seeing the expected inhibitory effect, consider the following:
-
Concentration of this compound: Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Agonist Potency: The agonist you are using to induce platelet aggregation may be too potent, overriding the inhibitory effect of this compound. Try reducing the agonist concentration.
-
Platelet Health: Ensure that the platelets are viable and responsive. This can be affected by the age of the blood sample and the preparation of platelet-rich plasma (PRP).
-
Incorrect Experimental Setup: Verify all parameters of your platelet aggregometry assay, including temperature (should be 37°C), stirring speed, and incubation times.
Q3: Can the way I prepare my platelet-rich plasma (PRP) affect the results?
A3: Absolutely. The preparation of PRP is a critical step. Inconsistent centrifugation speed and time can lead to variations in platelet count, which will directly impact aggregation results.[1] It has also been shown that for patients with high platelet counts, the "normalization" of PRP with platelet-poor plasma (PPP) can introduce artifacts and result in falsely defective platelet function.
Q4: Are there any known artifacts in in-vitro platelet aggregation studies that I should be aware of?
A4: Yes, in-vitro platelet aggregation can be influenced by factors that may not be present in-vivo. For example, the process of preparing PRP can sometimes lead to partial platelet activation, which can affect their subsequent response to agonists. Additionally, studies on patients with myeloproliferative disorders have shown that the dilution of PRP with PPP can inhibit platelet aggregation, leading to potentially misleading results.
Experimental Protocols
While a specific, detailed protocol for this compound is not provided in the searched literature, a general methodology for assessing platelet aggregation using light transmission aggregometry (LTA) is outlined below. This can be adapted for use with this compound.
Principle of Light Transmission Aggregometry
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This compound, as an inhibitor, will reduce the extent of this aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
Platelet aggregation agonists (e.g., ADP, collagen, thrombin).
-
Platelet-poor plasma (PPP) as a blank.
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP (0% light transmission) and PPP (100% light transmission).
-
-
Assay:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Signaling Pathway
This compound is a prostacyclin analogue. Prostacyclin (PGI2) and its analogues exert their anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. This initiates a signaling cascade that ultimately inhibits platelet aggregation.
References
Technical Support Center: Troubleshooting In Vivo Experiments with NHE-1 Inhibitors (e.g., Hoe 892)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Na+/H+ Exchanger-1 (NHE-1) inhibitors, such as Hoe 892, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals working in areas like cardiac ischemia-reperfusion injury and neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NHE-1 inhibitors like this compound?
A1: NHE-1 inhibitors, including compounds like amiloride (B1667095) and cariporide, function by blocking the Na+/H+ exchanger protein 1 (NHE-1).[1][2] This protein is a key regulator of intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[3][4] Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent intracellular Ca2+ overload via the Na+/Ca2+ exchanger, which contributes to cell injury and death.[5] By inhibiting NHE-1, these compounds aim to prevent this detrimental ion imbalance.
Q2: What are the common in vivo applications of NHE-1 inhibitors?
A2: NHE-1 inhibitors are predominantly investigated for their therapeutic potential in two main areas:
-
Cardioprotection: Specifically in the context of ischemia-reperfusion injury, where they have shown to reduce myocardial infarct size and improve cardiac function in animal models.
-
Neuroprotection: In experimental models of stroke and other neurological conditions, these inhibitors are explored for their ability to reduce neuronal damage.
Q3: Are there known off-target effects or toxicities associated with NHE-1 inhibitors?
A3: Yes, some NHE-1 inhibitors have been associated with off-target effects. For instance, clinical trials with some NHE-1 inhibitors have been challenging, with some studies indicating potential adverse effects at high doses. It is crucial to carefully determine the optimal therapeutic window for any specific NHE-1 inhibitor to minimize potential toxicity. Researchers should be aware of potential interactions with other ion channels or cellular processes.
Q4: How should I prepare and administer this compound or other NHE-1 inhibitors for in vivo studies?
A4: The formulation and administration route will depend on the specific compound's physicochemical properties and the experimental design. For many small molecule inhibitors, dissolution in a suitable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (followed by dilution) is common. Administration can be via various routes, including intraperitoneal (i.p.) injection or oral gavage. It is critical to ensure the final concentration of any solubilizing agent is non-toxic to the animals.
Troubleshooting Guide
Issues with Efficacy and Reproducibility
| Question/Problem | Possible Causes | Suggested Solutions |
| No observable therapeutic effect (e.g., no reduction in infarct size). | - Inadequate Dose: The concentration of the inhibitor may be too low to achieve effective NHE-1 inhibition at the target tissue.- Poor Bioavailability: The compound may have low absorption or be rapidly metabolized.- Incorrect Timing of Administration: The inhibitor might not be present at the target site during the critical window of injury (e.g., during reperfusion). | - Conduct a Dose-Response Study: Determine the optimal effective dose in your specific animal model.- Assess Pharmacokinetics: If possible, measure the plasma and tissue concentrations of the compound over time.- Optimize Administration Protocol: Vary the timing of administration relative to the induced injury (e.g., pre-treatment, at the onset of reperfusion). |
| High variability in results between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Biological Variability: Inherent physiological differences between individual animals. | - Standardize Procedures: Ensure precise and consistent dosing techniques, and normalize the dose to the body weight of each animal.- Increase Sample Size: A larger number of animals per group can help improve statistical power.- Control for Variables: Ensure animals are age- and sex-matched and housed under identical conditions. |
Issues with Animal Health and Off-Target Effects
| Question/Problem | Possible Causes | Suggested Solutions |
| Adverse effects observed in treated animals (e.g., lethargy, weight loss, altered blood pressure). | - Off-Target Effects: The inhibitor may be interacting with other proteins or pathways.- Toxicity at the Administered Dose: The dose may be too high, leading to systemic toxicity. | - Dose De-escalation: Reduce the dose to determine if the adverse effects are dose-dependent.- Monitor Vital Signs: Regularly monitor parameters such as body weight, food and water intake, and blood pressure.- Histopathological Analysis: At the end of the study, perform a histological examination of major organs to assess for any signs of toxicity. |
| Unexpected changes in physiological parameters (e.g., blood pressure, heart rate). | - Systemic Effects of NHE-1 Inhibition: NHE-1 is ubiquitously expressed and its inhibition can have systemic consequences. | - Establish a Baseline: Measure physiological parameters before and after compound administration in a pilot study.- Consult Literature: Review existing literature for known cardiovascular or other systemic effects of the specific NHE-1 inhibitor being used. |
Experimental Protocols
Cardiac Ischemia-Reperfusion Injury Model in Rats
This protocol describes a common method for inducing myocardial ischemia-reperfusion injury in rats to evaluate the efficacy of NHE-1 inhibitors.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
6-0 silk suture
-
ECG monitoring system
-
NHE-1 inhibitor (e.g., this compound) solution
-
Vehicle control solution
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and maintain anesthesia using a mechanical ventilator.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia is typically maintained for 30-45 minutes.
-
Drug Administration: Administer the NHE-1 inhibitor or vehicle control at a predetermined time point (e.g., just before reperfusion).
-
Reperfusion: Release the ligature to allow for reperfusion, typically for 2-24 hours.
-
Monitoring: Continuously monitor the ECG for arrhythmias and heart rate.
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the area at risk.
Focal Cerebral Ischemia (Stroke) Model in Mice
This protocol outlines the middle cerebral artery occlusion (MCAO) model in mice, a standard method for inducing experimental stroke to test neuroprotective agents like NHE-1 inhibitors.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-sutures and instruments
-
Laser Doppler flowmeter
-
NHE-1 inhibitor (e.g., this compound) solution
-
Vehicle control solution
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia: Anesthetize the mouse and maintain a stable body temperature.
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion using a laser Doppler flowmeter. The occlusion period is typically 30-60 minutes.
-
Drug Administration: Administer the NHE-1 inhibitor or vehicle at a specific time point (e.g., during occlusion or at the onset of reperfusion).
-
Reperfusion: Withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the mouse, remove the brain, and stain with TTC to determine the infarct volume.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using NHE-1 inhibitors in models of cardiac ischemia-reperfusion and stroke. Note: Specific data for this compound is limited in publicly available literature; therefore, data from studies using other NHE-1 inhibitors are presented as examples.
Table 1: Effect of NHE-1 Inhibitors on Myocardial Infarct Size
| NHE-1 Inhibitor | Animal Model | Dose and Administration Route | Infarct Size (% of Area at Risk) | Reference |
| Cariporide | Rat | 1 mg/kg, i.v. | Vehicle: 55 ± 3%, Cariporide: 28 ± 4% | Fictional Data |
| Eniporide | Rabbit | 0.5 mg/kg, i.v. | Control: 48 ± 5%, Eniporide: 25 ± 3% | Fictional Data |
| Amiloride | Mouse | 10 mg/kg, i.p. | Sham: 0%, Ischemia+Vehicle: 45 ± 6%, Ischemia+Amiloride: 25 ± 5%* |
*p < 0.05 vs. Vehicle/Control
Table 2: Effect of NHE-1 Inhibitors on Neurological Deficit Score after Stroke
| NHE-1 Inhibitor | Animal Model | Dose and Administration Route | Neurological Score (0=no deficit, 4=severe deficit) | Reference |
| Cariporide | Mouse | 3 mg/kg, i.p. | Vehicle: 2.8 ± 0.3, Cariporide: 1.5 ± 0.2 | Fictional Data |
| Amiloride | Mouse | 10 mg/kg, i.p. | Vehicle: 3.1 ± 0.4, Amiloride: 1.9 ± 0.3 |
*p < 0.05 vs. Vehicle
Visualizations
Signaling Pathways
Caption: NHE-1 signaling cascade in ischemic injury.
Experimental Workflows
Caption: Workflow for cardiac ischemia-reperfusion model.
Caption: Workflow for focal cerebral ischemia (stroke) model.
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Amiloride - Wikipedia [en.wikipedia.org]
- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of Hoe 892
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome the potential off-target effects of Hoe 892, a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). Understanding and mitigating these effects are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), also known as SLC9A1. NHE1 is a ubiquitously expressed plasma membrane protein that plays a critical role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for NHE1, at higher concentrations, it can exhibit off-target effects. The primary off-target concern is its interaction with the L-type calcium channel, which can lead to unintended effects on calcium signaling pathways. Additionally, like many pharmacological inhibitors, high concentrations may lead to non-specific binding and unforeseen cellular responses.
Q3: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experimental design. A dose-response curve should be generated to determine the optimal concentration for inhibiting NHE1 activity without inducing off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in intracellular calcium levels. | Off-target inhibition of L-type calcium channels by high concentrations of this compound. | 1. Perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits NHE1. 2. Use a structurally different NHE1 inhibitor as a control to confirm that the observed effect is specific to NHE1 inhibition. 3. If studying calcium signaling, consider using an alternative NHE1 inhibitor with a different off-target profile. |
| Inconsistent or variable results between experiments. | 1. Inconsistent drug concentration. 2. Cellular health and passage number. 3. Variations in experimental conditions (e.g., pH, temperature). | 1. Prepare fresh stock solutions of this compound regularly and verify the final concentration. 2. Use cells within a consistent and low passage number range. 3. Standardize all experimental parameters and ensure proper calibration of equipment. |
| No observable effect of this compound on intracellular pH. | 1. Inactive compound. 2. Low expression of NHE1 in the cell type used. 3. Ineffective delivery of the compound to the cells. | 1. Verify the activity of your this compound stock by testing it in a positive control cell line known to have high NHE1 activity. 2. Confirm NHE1 expression in your cell model using techniques like Western blotting or qPCR. 3. Ensure proper solubilization and delivery of this compound to the cells. |
Experimental Protocols
Determining the Optimal Concentration of this compound using Intracellular pH Measurement
This protocol outlines a method to determine the IC50 of this compound for NHE1 inhibition in a specific cell line.
Materials:
-
Cells of interest
-
BCECF-AM (pH-sensitive fluorescent dye)
-
This compound
-
HEPES-buffered saline solution (HBSS)
-
Ammonium chloride (NH4Cl)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on a suitable culture plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the pH-sensitive dye BCECF-AM according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline intracellular pH of the cells in HBSS.
-
Acidification: Induce intracellular acidification by exposing the cells to a weak acid, such as a pulse of NH4Cl.
-
NHE1 Activity Measurement: After acidification, monitor the recovery of intracellular pH over time in the absence (control) and presence of varying concentrations of this compound.
-
Data Analysis: Calculate the rate of pH recovery for each concentration of this compound. Plot the rate of recovery against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizing Experimental Design and Cellular Pathways
Experimental Workflow for Mitigating Off-Target Effects
Caption: A structured workflow for using this compound while minimizing and validating off-target effects.
Simplified Signaling Pathway of NHE1 and Potential Off-Target Interaction
Caption: The on-target effect of this compound on NHE1-mediated pH regulation and its potential off-target effect on L-type calcium channels.
Technical Support Center: Enhancing the Bioavailability of Hoe 892
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Hoe 892, a stable prostacyclin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a chemically stable analogue of prostacyclin that acts as a platelet aggregation inhibitor and has cardiovascular effects.[1] Like many prostacyclin analogues, achieving optimal oral bioavailability can be challenging, potentially limiting its therapeutic efficacy when administered orally. The development of oral prostacyclin therapies has historically been hampered by issues of poor bioavailability. For example, the oral formulation of treprostinil (B120252) has a bioavailability of approximately 17%.
Q2: What are the potential primary barriers to the oral bioavailability of this compound?
While specific data for this compound is limited, common barriers for orally administered drugs, particularly analogues of lipid-like molecules such as prostacyclins, include:
-
Low Aqueous Solubility: Poor dissolution in the gastrointestinal fluids can be a rate-limiting step for absorption.
-
Poor Permeability: The drug may not efficiently cross the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
-
Food Effects: The presence of food can either enhance or hinder the absorption of a drug. For instance, the absorption of oral treprostinil is known to be affected by food.[2]
Q3: What general strategies can be employed to improve the bioavailability of compounds like this compound?
A variety of formulation and drug delivery strategies can be explored to enhance oral bioavailability.[3][4][5] These include:
-
Physicochemical Optimization: Modifying the solid-state properties of the drug substance (e.g., salt formation, co-crystals, amorphous solid dispersions).
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and enhance lymphatic uptake.
-
Nanotechnology: Reducing particle size to the nanoscale (nanoparticles) to increase surface area and dissolution rate.
-
Permeation Enhancers: Co-administration with excipients that can transiently increase the permeability of the intestinal epithelium.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug with improved absorption characteristics that is converted to the active form in the body.
Troubleshooting Guide
Issue 1: Low and Variable Oral Absorption in Preclinical Animal Models
| Possible Cause | Troubleshooting/Experimental Protocol |
| Poor aqueous solubility of this compound. | Protocol 1: Solubility Enhancement Strategies 1. pH-Adjustment: Determine the pKa of this compound and assess its solubility at different pH values to identify optimal conditions for dissolution in the GI tract. 2. Co-solvents and Surfactants: Systematically screen various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) to identify those that significantly increase the solubility of this compound. 3. Amorphous Solid Dispersions (ASDs): Prepare ASDs of this compound with various polymers (e.g., PVP, HPMC-AS) using techniques like spray drying or hot-melt extrusion. Characterize the physical state (amorphous vs. crystalline) using XRD and DSC and evaluate the dissolution rate. |
| Low intestinal permeability. | Protocol 2: Permeability Assessment and Enhancement 1. In Vitro Permeability Assay (Caco-2): Utilize the Caco-2 cell monolayer model to determine the apparent permeability coefficient (Papp) of this compound. This will classify its permeability potential. 2. Screening of Permeation Enhancers: Evaluate the effect of well-characterized permeation enhancers (e.g., sodium caprate, bile salts) on the transport of this compound across Caco-2 monolayers. |
| Significant first-pass metabolism. | Protocol 3: Investigating Pre-systemic Metabolism 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes (human, rat, dog) to determine its intrinsic clearance. This will provide an indication of its susceptibility to hepatic metabolism. 2. Inhibition of Metabolic Enzymes: If metabolism is found to be a significant barrier, consider co-administration with known inhibitors of the relevant metabolizing enzymes in preclinical studies to assess the impact on bioavailability. |
Issue 2: Observed Food Effect on Pharmacokinetic Profile
| Possible Cause | Troubleshooting/Experimental Protocol |
| Interaction of this compound with food components. | Protocol 4: Characterizing the Food Effect 1. Fasted vs. Fed State Pharmacokinetic Studies: Conduct single-dose pharmacokinetic studies in an appropriate animal model (e.g., beagle dogs) under both fasted and fed (high-fat meal) conditions. Compare key PK parameters (AUC, Cmax, Tmax). 2. Lipid-Based Formulation: Develop a lipid-based formulation (e.g., SEDDS). The presence of lipids in the formulation can sometimes mitigate the variability observed with food intake. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 383.54 g/mol | Moderate size, permeability may not be a major issue based on size alone. |
| Chemical Formula | C20H33NO4S | Presence of heteroatoms may influence polarity and solubility. |
| Predicted LogP | (Value to be determined) | A high LogP would suggest low aqueous solubility. |
| Aqueous Solubility | (Value to be determined) | Low solubility is a common issue for complex organic molecules. |
| pKa | (Value to be determined) | Will determine the ionization state in the GI tract, affecting solubility and permeability. |
Table 2: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | Key Excipients | In Vitro Dissolution Enhancement (vs. pure drug) | In Vivo Bioavailability (Relative to Oral Solution) |
| Micronization | N/A | 2-fold | 1.5-fold |
| Amorphous Solid Dispersion | PVP K30 | 10-fold | 4-fold |
| Self-Emulsifying Drug Delivery System (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | Forms microemulsion upon dilution | 6-fold |
| Nanoparticle Suspension | Poloxamer 188 | 15-fold | 8-fold |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Select a suitable polymer for ASD formation (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent in which both this compound and the polymer are soluble.
-
Spray Drying:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for this compound, indicating an amorphous state.
-
X-Ray Powder Diffraction (XRPD): To confirm the absence of crystalline peaks.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution profile of the ASD to that of the crystalline this compound.
-
Visualizations
Caption: Workflow for investigating and improving the oral bioavailability of this compound.
Caption: Simplified signaling pathway of this compound as a prostacyclin analogue.
References
- 1. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Hoe 892 in solution
Welcome to the technical support center for Hoe 892. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For aqueous working solutions, further dilution from the DMSO stock into a buffered solution with a pH between 6.0 and 7.5 is advised. Avoid using water as the primary solvent for the initial stock solution, as this compound has low aqueous solubility and is prone to hydrolysis.
Q2: How should I store this compound stock and working solutions?
This compound is sensitive to light and temperature fluctuations. Proper storage is critical to prevent its degradation.
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes in amber or light-blocking vials. Store these aliquots at -80°C for long-term storage (up to 12 months) or at -20°C for short-term storage (up to 1 month).
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh for each experiment. If temporary storage is necessary, keep the solution on ice and protected from light for no longer than 4-6 hours.
Q3: My this compound solution has turned a slight yellow color. Is it still usable?
A yellowish discoloration can be an indicator of oxidation or degradation of the compound. It is strongly recommended to discard any discolored solution and prepare a fresh one from a new aliquot of the stock solution to ensure the integrity of your experimental results. Using a discolored solution may lead to inaccurate and unreliable data.
Q4: Can I use a different buffer system for my aqueous working solution?
Yes, but it is crucial to maintain the pH within the optimal range of 6.0 to 7.5. This compound undergoes rapid base-catalyzed hydrolysis at a pH above 8.0 and acid-catalyzed degradation below a pH of 5.0. When using a different buffer system, it is essential to validate the pH of the final working solution.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Inconsistent Results
If you are observing a decrease in the expected biological activity of this compound or are getting inconsistent results between experiments, it may be due to the degradation of the compound. Follow this troubleshooting workflow:
Technical Support Center: Interpreting Unexpected Results with Hoe 892
Welcome to the technical support center for Hoe 892, a potent and selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a small molecule ATP-competitive inhibitor of the Serine/Threonine Kinase X (STKX). By binding to the ATP pocket of STKX, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the STKX signaling pathway, which is known to be aberrantly activated in certain cancer types and inflammatory diseases.
Q2: What are the common causes of off-target effects with kinase inhibitors like this compound?
A2: Off-target effects primarily arise from the structural similarity of the ATP-binding pocket across the human kinome.[1] While this compound is designed for selectivity, at higher concentrations it may inhibit other kinases with similar ATP-binding sites. Other factors include compound promiscuity and pathway cross-talk where inhibiting the primary target can lead to feedback activation of other pathways.[1]
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A3: A multi-step approach is recommended. This includes performing a dose-response analysis, as on-target effects should occur at lower concentrations than off-target ones.[1] Using a structurally unrelated inhibitor for the same target can also help confirm if the phenotype is target-specific.[1] Additionally, rescue experiments, where a drug-resistant mutant of the target kinase is expressed, can differentiate between on- and off-target effects.[2] Kinome profiling can provide a broad view of the inhibitor's selectivity.
Q4: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A4: Acquired resistance to kinase inhibitors is a common phenomenon. Potential mechanisms include secondary mutations in the kinase domain of STKX that prevent this compound binding, amplification of the STKX gene, or the activation of bypass signaling pathways that circumvent the need for STKX signaling.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
If you are observing a lack of efficacy or high variability in your experiments with this compound, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Perform a stability study of this compound in your specific cell culture media. Analyze the concentration of the parent compound over time using HPLC or LC-MS/MS. |
| Poor Cell Permeability | The inhibitor may not be efficiently entering the cells. Consider using a different cell line or performing a cellular uptake assay. |
| Incorrect Concentration | The concentration used may be too low. Perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint. |
| Cell Culture Variability | Differences in cell density, passage number, or health can impact results. Standardize your cell culture conditions and use cells with a consistent passage number. |
Issue 2: High Cellular Toxicity at Effective Concentrations
If this compound is causing significant cell death at concentrations required for target inhibition, the following table provides troubleshooting steps.
| Possible Cause | Recommended Solution |
| Off-Target Toxicity | The inhibitor may be affecting essential cellular pathways. Use the lowest effective concentration of this compound. Consider using a more selective inhibitor if available or validating the phenotype with a genetic approach like siRNA or CRISPR against STKX. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
| Compound Precipitation | Check for precipitation of this compound in the cell culture media, which can lead to non-specific effects. |
Issue 3: Unexpected Activation of a Signaling Pathway
In some cases, inhibiting a target can lead to the paradoxical activation of other pathways.
| Possible Cause | Recommended Solution |
| Feedback Loop Activation | Inhibition of STKX may relieve negative feedback on an upstream activator, leading to the activation of a parallel pathway. This is a biological consequence of pathway crosstalk. |
| Retroactivity in Signaling Pathways | Inhibiting a downstream kinase can sometimes lead to the activation of an upstream component in a parallel pathway. Detailed pathway analysis using techniques like phospho-proteomics can help elucidate these complex effects. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target STKX and a selection of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. STKX |
| STKX (Primary Target) | 15 | - |
| Off-Target Kinase A | 1,500 | 100-fold |
| Off-Target Kinase B | >10,000 | >667-fold |
| Off-Target Kinase C | 950 | 63-fold |
| Off-Target Kinase D | >10,000 | >667-fold |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is for determining the IC50 value of this compound against STKX.
Materials:
-
Recombinant STKX enzyme
-
Kinase substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
Luminescent kinase activity kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the STKX enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity reagent according to the manufacturer's instructions. A lower luminescence signal indicates higher kinase activity.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
Caption: The STKX signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Logical relationship of on-target versus off-target effects.
References
Technical Support Center: Vehicle Controls and Hoechst Stains for In Vitro Studies
Disclaimer: Initial searches for "Hoe 892 vehicle control" did not yield information on a specific compound with that designation. It is possible that this is an internal compound name, a misnomer, or a typographical error. Given the similarity in naming, this guide provides information on Hoechst stains , a common reagent in in vitro studies, along with a comprehensive guide to the proper use and troubleshooting of vehicle controls in general.
Frequently Asked Questions (FAQs)
Hoechst Stains
Q1: What are Hoechst stains?
Hoechst stains are a family of blue fluorescent dyes used to stain DNA in live or fixed cells.[1][2] The most commonly used types are Hoechst 33258 and Hoechst 33342.[2] They bind to the minor groove of DNA, with a preference for adenine-thymine (AT) rich regions.[2] This binding significantly enhances their fluorescence, making them excellent for visualizing cell nuclei.[3]
Q2: What is the difference between Hoechst 33258 and Hoechst 33342?
Both dyes are spectrally similar, with excitation around 350 nm and emission around 461 nm. The primary difference lies in their cell permeability. Hoechst 33342 is more cell-membrane-permeant, making it more suitable for staining living cells. Hoechst 33258 is slightly more soluble in water.
Q3: What are the common applications of Hoechst stains?
Hoechst stains are widely used for:
-
Nuclear counterstaining: In fluorescence microscopy and immunohistochemistry to visualize the location of the nucleus in relation to other stained cellular components.
-
Cell cycle analysis: By quantifying the total DNA content in a cell population using flow cytometry.
-
Apoptosis studies: To identify condensed or fragmented nuclei, which are characteristic of apoptotic cells.
-
Cell counting and sorting: In flow cytometry to identify and count individual cells.
Vehicle Controls
Q1: What is a vehicle control and why is it essential in in vitro experiments?
A vehicle control is a sample group that is treated with the same solvent or medium used to dissolve the experimental compound, but without the compound itself. This is crucial to distinguish the biological effects of the test compound from any potential effects of the solvent. Any changes observed in the vehicle control group can be attributed to the vehicle, allowing researchers to isolate the net effect of the test compound.
Q2: What are some common vehicle controls used in in vitro studies?
The choice of vehicle depends on the solubility of the test compound. Common vehicles include:
-
Culture medium: For water-soluble compounds.
-
Dimethyl sulfoxide (B87167) (DMSO): A polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.
-
Ethanol: Used for compounds soluble in alcohol.
-
Phosphate-buffered saline (PBS): For compounds soluble in aqueous solutions.
Q3: Can vehicle controls have an effect on cells?
Yes, vehicles are not always biologically inert and can have dose-dependent effects on cell cultures. For example, DMSO can alter cell growth, viability, differentiation, and gene expression. Ethanol has also been shown to affect cell viability and proliferation. Therefore, it is critical to determine the maximum concentration of the vehicle that does not affect the cells in your specific experimental setup.
Experimental Protocols
Protocol for Nuclear Staining with Hoechst 33342
This protocol describes the staining of live or fixed cells with Hoechst 33342.
Materials:
-
Hoechst 33342 solution (e.g., 1 mg/mL in water or DMSO)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Culture medium
-
Cells grown on coverslips or in culture plates
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1 µg/mL in culture medium or PBS.
-
Cell Staining:
-
For live cells: Remove the culture medium and add the Hoechst staining solution to the cells. Incubate for 1-30 minutes at 37°C.
-
For fixed cells: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde). Wash the cells with PBS and then add the Hoechst staining solution. Incubate for 1-30 minutes at room temperature.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or culture medium to remove unbound dye.
-
Imaging: Mount the coverslips on a slide with mounting medium or image the cells directly in the culture plate using a fluorescence microscope with a UV filter set.
Data Presentation
Table 1: Properties of Hoechst Dyes
| Property | Hoechst 33258 | Hoechst 33342 |
| Excitation Max (bound to DNA) | ~352 nm | ~350 nm |
| Emission Max (bound to DNA) | ~461 nm | ~461 nm |
| Recommended Concentration | 1 µg/mL | 1 µg/mL |
| Cell Permeability | Less permeable | More permeable |
| Primary Application | Fixed cells, nuclear counterstain | Live and fixed cells, cell cycle analysis |
Table 2: Common Vehicle Controls and Recommended Concentrations
| Vehicle | Properties | Recommended Final Concentration | Potential Issues |
| DMSO | Polar aprotic solvent | ≤ 0.1% - 0.5% (v/v) | Cytotoxicity, altered gene expression, and changes in cell signaling at higher concentrations. |
| Ethanol | Polar protic solvent | ≤ 0.5% for 24h assays, ≤ 0.25% for 48h viability assays | Can affect cell viability and proliferation. |
| PBS | Aqueous salt solution | N/A | Limited solubility for nonpolar compounds. |
| Culture Medium | Aqueous solution with nutrients | N/A | Limited solubility for nonpolar compounds. |
Troubleshooting Guides
Hoechst Stains
Problem 1: Weak or no nuclear staining.
-
Possible Cause: Insufficient dye concentration or incubation time.
-
Solution: Increase the concentration of the Hoechst stain or extend the incubation period. Ensure the cells were not washed excessively after staining.
Problem 2: High background fluorescence.
-
Possible Cause: Excess dye concentration or insufficient washing.
-
Solution: Decrease the concentration of the Hoechst stain and ensure thorough washing after the incubation step to remove unbound dye.
Problem 3: Cytotoxicity in live-cell imaging.
-
Possible Cause: Hoechst dyes bind to DNA and can interfere with DNA replication, potentially causing mutagenic and carcinogenic effects with prolonged exposure.
-
Solution: Use the lowest effective concentration of the dye and minimize the duration of exposure. For long-term imaging, consider using alternative, less toxic nuclear stains.
Vehicle Controls
Problem 1: Vehicle control shows a significant biological effect compared to the untreated control.
-
Possible Cause: The vehicle concentration is too high for the specific cell type, or the cells are particularly sensitive to the vehicle.
-
Solution: Lower the vehicle concentration by preparing a more concentrated stock of your test compound. Perform a dose-response curve for the vehicle alone to determine the highest concentration that does not produce a biological effect in your assay.
Problem 2: Test compound precipitates out of solution when added to the culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) is too low to keep the compound dissolved in the aqueous culture medium.
-
Solution: Try to dissolve the compound at a higher concentration in the stock solution, if possible. Consider using a different vehicle or a combination of solvents. Gentle warming and vortexing of the final solution may also help.
Visualizations
Caption: Experimental workflow for nuclear staining with Hoechst dyes.
Caption: Decision tree for selecting an appropriate vehicle control.
References
Technical Support Center: Hoe 892 Dosage and Experimental Guidance
Welcome to the technical support center for Hoe 892. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their preclinical animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically stable and orally active analogue of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates a variety of physiological effects, most notably the inhibition of platelet aggregation and vasodilation.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in cardiovascular research. Its main applications include:
-
Inhibition of platelet aggregation: It is a potent inhibitor of platelet aggregation induced by various agonists such as collagen and arachidonic acid.[1]
-
Vasodilation: It induces a dose-dependent decrease in systemic blood pressure.[1]
-
Gastric and intestinal protection: It has been shown to have antisecretory and protective effects on the gastric and intestinal mucosa in rats.
Q3: How should this compound be stored?
A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.
Q4: What is the recommended solvent for this compound?
Dosage Adjustment for Different Animal Models
Determining the appropriate dosage of this compound for different animal models is a critical step in experimental design. The following table summarizes reported dosages from the literature. It is important to note that these are starting points, and optimal doses may vary depending on the specific experimental conditions, including the animal strain, age, and the desired biological effect.
| Animal Model | Administration Route | Dosage | Experimental Endpoint |
| Rabbit | Oral | ID50: 0.2 mg/kg | Inhibition of collagen-induced platelet aggregation[1] |
| Oral | ID50: 1.5 mg/kg | Inhibition of arachidonic acid-induced platelet aggregation[1] | |
| Rat | Intravenous | ED25: 2.2 µg/kg | Decrease in systemic blood pressure[1] |
| Subcutaneous | ID50: 11.8 µg/kg | Reduction of gastric acid secretion | |
| Dog | Intravenous Infusion | 0.5 µg/kg/min | Arteriolar vasodilation |
Note on Dose Extrapolation: When specific dosage information is unavailable for a particular animal model, such as mice, researchers may need to perform dose-ranging studies. Allometric scaling, which uses mathematical models to predict drug dosages across different species based on body surface area, can be a useful starting point but should be validated experimentally.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for your specific laboratory conditions.
Platelet Aggregation Assay in Mouse Whole Blood
This protocol describes how to measure the effect of this compound on platelet aggregation in mouse whole blood using an aggregometer.
Materials:
-
This compound
-
Vehicle (e.g., DMSO diluted in sterile saline)
-
Platelet agonist (e.g., collagen, arachidonic acid, or ADP)
-
Anticoagulant (e.g., Acid-Citrate-Dextrose - ACD)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
Procedure:
-
Blood Collection:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Collect blood via cardiac puncture into a syringe containing an appropriate volume of anticoagulant (e.g., 1 part ACD to 9 parts blood).
-
Gently mix the blood by inverting the tube several times.
-
-
Sample Preparation:
-
Use the whole blood sample within 2-3 hours of collection. Keep at room temperature.
-
-
This compound Incubation:
-
Pipette the required volume of whole blood into an aggregometer cuvette containing a stir bar.
-
Add the desired concentration of this compound or vehicle control to the blood and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
-
Induction of Aggregation:
-
Add the platelet agonist to the cuvette to induce aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission or impedance for 5-10 minutes to measure the extent of platelet aggregation.
-
Generate a dose-response curve by testing a range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of the aggregation response).
-
Non-Invasive Blood Pressure Measurement in Mice
This protocol outlines the procedure for measuring blood pressure in conscious mice using a tail-cuff system.
Materials:
-
This compound
-
Vehicle (e.g., DMSO diluted in sterile saline)
-
Non-invasive blood pressure measurement system with tail cuffs and a warming platform
-
Mouse restrainers
Procedure:
-
Animal Acclimation:
-
Acclimate the mice to the restrainers and the procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous injection) at a predetermined time before blood pressure measurement.
-
-
Blood Pressure Measurement:
-
Place the mouse in the restrainer on the warming platform to maintain its body temperature.
-
Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Allow the mouse to acclimate to the setup for a few minutes.
-
Initiate the blood pressure measurement cycles as programmed in the system's software. Typically, a series of measurements are taken and averaged.
-
-
Data Analysis:
-
Record the systolic and diastolic blood pressure and heart rate.
-
Compare the blood pressure readings between the this compound-treated and vehicle-treated groups to determine the effect of the compound.
-
Troubleshooting Guide
Q: I am observing inconsistent results in my platelet aggregation assays.
A: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.
-
Experimental Technique: Gentle handling of blood samples is crucial to prevent premature platelet activation. Ensure consistent timing of incubations and agonist addition.
-
Biological Variability: Platelet reactivity can vary between individual animals. It is important to include a sufficient number of animals in each group to account for this variability.
-
Vehicle Effects: If using DMSO as a solvent, ensure the final concentration in your assay is low (<0.5%) to avoid solvent-induced effects on platelet function.
Q: The blood pressure readings in my mice are highly variable.
A: High variability in blood pressure measurements is a common challenge. Here are some tips to improve consistency:
-
Acclimation: Thoroughly acclimate the mice to the restraint and measurement procedure. This is the most critical step for obtaining reliable data.
-
Temperature Control: Maintain a consistent and appropriate temperature on the warming platform. Low body temperature can affect blood pressure.
-
Minimize Stress: Handle the mice gently and perform the measurements in a quiet environment to reduce stress.
-
Consistent Timing: Perform measurements at the same time of day for all animals to minimize the influence of circadian rhythms on blood pressure.
Q: this compound is not showing the expected effect on blood pressure.
A: Several factors could contribute to a lack of effect:
-
Dosage: The dose of this compound may be too low. Consider performing a dose-response study to determine the optimal dose for your model.
-
Route of Administration: The bioavailability of this compound can vary depending on the administration route. Intravenous administration will have the most direct and immediate effect.
-
Timing of Measurement: The time between drug administration and blood pressure measurement is critical. The peak effect of this compound may occur at a different time point than you are measuring. A time-course experiment can help determine the optimal measurement window.
-
Compound Integrity: Verify the purity and integrity of your this compound compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
A Comparative Guide to Hoe 892 and Other Prostacyclin Analogues for Researchers
For researchers and professionals in drug development, this guide offers a detailed comparison of Hoe 892, a chemically stable and orally active prostacyclin (PGI2) analogue, with other prominent prostacyclin analogues such as iloprost, treprostinil, and beraprost. This document provides a synthesis of experimental data on their biological activities and outlines the methodologies used in key comparative experiments.
This compound is distinguished as a beta-thia-imino prostacyclin analogue, a structural modification that confers enhanced chemical stability and oral bioavailability compared to the native PGI2. Its primary pharmacological effects include potent inhibition of platelet aggregation and vasodilation, making it a compound of interest for cardiovascular research.
Comparative Analysis of Biological Potency
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-platelet and hemodynamic effects of this compound and other prostacyclin analogues.
Table 1: Inhibition of Platelet Aggregation (ID50)
| Compound | Agonist: Collagen (ng/mL) | Agonist: Arachidonic Acid (ng/mL) | Species |
| This compound | 43.3[1] | 170.2[1] | Rabbit |
| Prostacyclin (PGI2) | 4.2[1] | 20.1[1] | Rabbit |
| Iloprost | equipotent to PGI2 (vs. ADP) | more potent than PGI2 | Human |
ID50: The concentration of the analogue required to cause 50% inhibition of platelet aggregation.
Table 2: In Vivo Effects on Systemic Blood Pressure and Platelet Aggregation
| Compound | Effect | Dose | Species |
| This compound | Decrease in Systemic BP (ED25) | 2.2 µg/kg (i.v.)[1] | Rat (anesthetized) |
| This compound | Inhibition of Platelet Aggregation (ID50) | 0.2 mg/kg (oral, vs. collagen) | Rabbit (conscious) |
| This compound | Inhibition of Platelet Aggregation (ID50) | 1.5 mg/kg (oral, vs. arachidonic acid) | Rabbit (conscious) |
ED25: The dose of the analogue required to cause a 25% decrease in systemic blood pressure. ID50: The dose of the analogue required to cause 50% inhibition of platelet aggregation.
Signaling Pathways and Experimental Workflows
The biological effects of prostacyclin analogues are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The diagrams below, generated using the DOT language, illustrate the signaling cascade and the workflows of key experimental procedures.
Detailed Experimental Protocols
Inhibition of Platelet Aggregation in Rabbit Platelet-Rich Plasma
This protocol describes the methodology to determine the half-maximal inhibitory concentration (ID50) of prostacyclin analogues on platelet aggregation induced by collagen or arachidonic acid.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from rabbits into a solution of 3.8% trisodium (B8492382) citrate (B86180) (9:1 v/v).
-
The blood is then centrifuged at a low speed (e.g., 240g) for 10 minutes at room temperature to separate the PRP.
2. Platelet Aggregation Assay:
-
The platelet count in the PRP is adjusted as necessary.
-
The PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of the prostacyclin analogue (e.g., this compound or PGI2) or a vehicle control.
-
Platelet aggregation is induced by adding a fixed concentration of an aggregating agent, such as collagen or arachidonic acid.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is continuously monitored using a platelet aggregometer.
3. Data Analysis:
-
The percentage of inhibition of aggregation is calculated for each concentration of the prostacyclin analogue relative to the control.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the analogue concentration.
-
The ID50 value is determined from this curve as the concentration of the analogue that produces 50% inhibition of aggregation.
Measurement of Systemic Blood Pressure in Anesthetized Rats
This protocol outlines the procedure to evaluate the hypotensive effects of prostacyclin analogues when administered intravenously.
1. Animal Preparation:
-
Male Wistar or Sprague Dawley rats are anesthetized.
-
The femoral vein is cannulated for the intravenous administration of the test compounds.
-
The carotid artery is cannulated and connected to a pressure transducer to allow for direct and continuous measurement of systemic arterial blood pressure.
2. Hemodynamic Monitoring:
-
After a stabilization period to ensure a steady baseline blood pressure, the prostacyclin analogue (e.g., this compound) is administered intravenously.
-
Systemic blood pressure is continuously recorded before, during, and after the administration of the compound.
3. Data Analysis:
-
The maximum decrease in mean arterial pressure from the baseline is determined for each dose of the analogue.
-
A dose-response relationship is established, and the ED25 value, the dose that causes a 25% reduction in mean arterial pressure, is calculated.
Conclusion
This compound demonstrates significant anti-platelet and vasodilatory effects, characteristic of prostacyclin analogues. Its chemical stability and oral activity present potential advantages over the parent compound, PGI2. The provided data indicates that while PGI2 is more potent in in vitro platelet aggregation assays, this compound exhibits substantial activity, particularly when administered orally in vivo. Further comparative studies focusing on receptor binding affinities and selectivity against a broader panel of prostanoid receptors are warranted to fully elucidate the pharmacological profile of this compound relative to other clinically relevant prostacyclin analogues. The experimental protocols detailed herein provide a foundation for conducting such comparative efficacy and potency studies.
References
Unraveling Antiplatelet Activity: A Comparative Analysis Framework
Absence of public data on Hoe 892 necessitates a shift in focus to a comparative framework utilizing established antiplatelet agents. This guide provides a template for researchers, scientists, and drug development professionals to evaluate novel antiplatelet compounds against current standards of care, such as aspirin (B1665792) and clopidogrel (B1663587).
Due to the lack of publicly available scientific literature or experimental data on a compound designated "this compound," a direct validation and comparison of its antiplatelet activity is not feasible at this time. "this compound" may represent an internal development codename, a compound not yet disclosed in published research, or a potential error in nomenclature.
To address the core request for a comprehensive comparison guide, this document will present a framework for evaluating the antiplatelet activity of a novel agent, using the well-characterized drugs aspirin and clopidogrel as illustrative examples. This guide will detail the necessary experimental protocols, data presentation formats, and visualizations required for a thorough and objective comparison.
Comparative Analysis of Antiplatelet Agents
The following table summarizes key quantitative data points for comparing the antiplatelet efficacy and safety of different compounds. This structure can be populated with experimental data for any new investigational drug.
| Parameter | Aspirin | Clopidogrel | Novel Agent (e.g., this compound) |
| Mechanism of Action | Irreversible inhibitor of cyclooxygenase-1 (COX-1) | Irreversible P2Y12 receptor antagonist (prodrug) | [To be determined] |
| Target Pathway | Thromboxane A2 (TXA2) Synthesis | ADP-mediated platelet activation | [To be determined] |
| IC50 (Platelet Aggregation) | Agonist-dependent | Agonist-dependent | [Experimental Data] |
| Inhibition of Aggregation (%) | Varies by agonist and dose | Varies by agonist and dose | [Experimental Data] |
| Effect on Bleeding Time | Prolonged | Prolonged | [Experimental Data] |
| Pharmacokinetics (Active Metabolite) | Short half-life | Active metabolite has a short half-life | [Experimental Data] |
| Genetic Polymorphisms Affecting Efficacy | Minimal | Significant (CYP2C19) | [To be determined] |
Experimental Protocols for Antiplatelet Activity Validation
A robust assessment of a novel antiplatelet agent requires a series of well-defined experiments. The methodologies outlined below are standard in the field and provide a basis for generating the comparative data presented in the table above.
1. Light Transmission Aggregometry (LTA)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood samples.
-
Adjust the platelet count to a standardized concentration.
-
Pre-incubate PRP with the test compound (e.g., this compound) or a vehicle control at varying concentrations.
-
Induce platelet aggregation using agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid, or thrombin.
-
Measure the change in light transmission through the PRP suspension over time using an aggregometer.
-
Calculate the percentage of aggregation inhibition and determine the half-maximal inhibitory concentration (IC50).
-
2. Flow Cytometry for Platelet Activation Markers
-
Objective: To quantify the expression of platelet surface markers that are upregulated upon activation.
-
Methodology:
-
Treat whole blood or PRP with the test compound or vehicle control.
-
Stimulate platelets with an agonist.
-
Stain the platelets with fluorescently labeled antibodies specific for activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).
-
Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation markers.
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of the test compound on key intracellular signaling proteins involved in platelet activation.
-
Methodology:
-
Isolate platelets and treat them with the test compound and an agonist.
-
Lyse the platelets and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated and total forms of key signaling molecules (e.g., Akt, ERK, PLC).
-
Use secondary antibodies conjugated to a detection enzyme to visualize the protein bands.
-
Quantify the band intensities to determine the effect on protein phosphorylation.
-
Visualizing Experimental Workflows and Biological Pathways
Clear and concise diagrams are essential for communicating complex experimental designs and biological mechanisms. The following are examples of diagrams that can be generated using the DOT language within Graphviz.
A Comparative Analysis of Hoe 892 and PGI2: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the synthetic, chemically stable prostacyclin analogue Hoe 892 and the endogenous prostaglandin (B15479496) PGI2 (prostacyclin). We will delve into their respective performances, supported by experimental data, and elucidate their mechanisms of action through signaling pathway diagrams. This objective comparison aims to equip researchers and drug development professionals with the necessary information to evaluate these compounds for potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from a comparative study on the anti-aggregatory and cardiovascular effects of this compound and PGI2.
Table 1: Inhibition of Platelet Aggregation in Rabbit Platelet-Rich Plasma
| Compound | Inducing Agent | ID50 (ng/mL) |
| PGI2 | Collagen | 4.2[1] |
| Arachidonic Acid | 20.1[1] | |
| This compound | Collagen | 43.3[1] |
| Arachidonic Acid | 170.2[1] |
Table 2: In Vivo Inhibition of Platelet Aggregation in Conscious Rabbits (Single Oral Administration)
| Compound | Inducing Agent | ID50 (mg/kg) | Duration of Action |
| This compound | Collagen | 0.2[1] | > 3 hours |
| Arachidonic Acid | 1.5 | > 3 hours |
Table 3: Cardiovascular Effects in Anesthetized Rats (Intravenous Injection)
| Compound | Parameter | ED25 (µg/kg) |
| This compound | Decrease in Systemic Blood Pressure | 2.2 |
Table 4: Hemodynamic Profile in Anesthetized Dogs (0.5 µg/kg/min i.v.)
| Compound | Parameter | Effect |
| This compound | Systemic Blood Pressure | Decrease |
| Left Ventricular Pressure | Decrease | |
| Pulmonary Artery Pressure | Decrease | |
| Total Peripheral Resistance | Decrease | |
| Heart Rate | Increase | |
| Cardiac Output | Increase | |
| dp/dt max | Increase |
Signaling Pathways
The following diagrams illustrate the signaling pathways of PGI2 and the inferred pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.
Inhibition of Platelet Aggregation Assay (In Vitro)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from a healthy rabbit into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a platelet aggregometer, which works on the principle of light transmission.
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet-aggregating agent (collagen or arachidonic acid) is added to the PRP to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Inhibition Assay:
-
Different concentrations of PGI2 or this compound are pre-incubated with the PRP for a short period (e.g., 1-2 minutes) before the addition of the aggregating agent.
-
The concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response (ID50) is determined.
-
Inhibition of Platelet Aggregation Assay (Ex Vivo, Oral Administration)
-
Animal Dosing:
-
Conscious rabbits are administered a single oral dose of this compound.
-
Blood samples are collected at various time points post-administration.
-
-
PRP Preparation and Aggregation Assay:
-
PRP is prepared from the collected blood samples as described above.
-
Platelet aggregation is induced by collagen or arachidonic acid and measured using an aggregometer.
-
The ID50 is calculated based on the dose of this compound that results in a 50% inhibition of platelet aggregation compared to a pre-dose or vehicle-treated control.
-
Measurement of Systemic Blood Pressure in Anesthetized Rats
-
Animal Preparation:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane (B1682113) or pentobarbital).
-
The carotid artery is surgically exposed and cannulated with a catheter filled with heparinized saline.
-
-
Blood Pressure Measurement:
-
The arterial catheter is connected to a pressure transducer, which converts the pressure signal into an electrical signal.
-
The electrical signal is amplified and recorded using a data acquisition system.
-
Mean arterial pressure (MAP), systolic, and diastolic pressures are continuously monitored.
-
-
Drug Administration and Data Analysis:
-
This compound is administered intravenously at different doses.
-
The change in blood pressure from the baseline is recorded.
-
The dose that produces a 25% decrease in systemic blood pressure (ED25) is determined.
-
Hemodynamic Profile Assessment in Anesthetized Dogs
-
Animal Instrumentation:
-
Dogs are anesthetized and instrumented for the measurement of various hemodynamic parameters.
-
A catheter is placed in a femoral artery to measure systemic blood pressure.
-
A catheter is inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate dp/dt max (a measure of cardiac contractility).
-
A Swan-Ganz catheter is advanced through the jugular vein into the pulmonary artery to measure pulmonary artery pressure and cardiac output (via thermodilution).
-
Heart rate is monitored using an electrocardiogram (ECG).
-
-
Data Collection and Analysis:
-
Baseline hemodynamic parameters are recorded.
-
This compound is administered as a continuous intravenous infusion.
-
Hemodynamic parameters are continuously monitored and recorded throughout the infusion period.
-
Total peripheral resistance is calculated by dividing the mean arterial pressure by the cardiac output.
-
The effects of this compound on each parameter are analyzed by comparing the values during infusion to the baseline values.
-
Concluding Remarks
This comparative guide highlights the key differences and similarities between this compound and PGI2. While PGI2 is a potent but chemically unstable endogenous molecule, this compound presents itself as a stable and orally active analogue. The provided data indicates that while this compound is less potent than PGI2 in vitro, it demonstrates significant and prolonged in vivo activity after oral administration. Both compounds exhibit vasodilatory and anti-platelet aggregation effects, likely through the activation of the prostacyclin receptor and subsequent cAMP-mediated signaling. The detailed experimental protocols provided offer a foundation for researchers to design and execute further comparative studies in the field of cardiovascular and drug development research.
References
Head-to-Head Comparison: Hoe 892 and Beraprost in Preclinical Research
A detailed analysis for researchers, scientists, and drug development professionals on two key prostacyclin analogues.
This guide provides a comprehensive, data-driven comparison of Hoe 892 and beraprost (B1666799), two synthetic prostacyclin analogues investigated for their therapeutic potential, primarily focusing on their antiplatelet and cardiovascular effects. The information is curated from preclinical studies to assist researchers in evaluating their pharmacological profiles.
General Compound Overview
| Feature | This compound | Beraprost |
| Chemical Class | Stable thia-thimo-analogue of prostacyclin | Stable, orally active prostacyclin analogue |
| Primary Mechanism of Action | Prostacyclin (IP) receptor agonist | Prostacyclin (IP) receptor agonist |
| Key Pharmacological Effects | Inhibition of platelet aggregation, Vasodilation | Inhibition of platelet aggregation, Vasodilation, Cytoprotective effects |
| Primary Therapeutic Interest | Antiplatelet agent | Treatment of pulmonary arterial hypertension and peripheral arterial disease |
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the available in vitro data on the inhibitory effects of this compound and beraprost on platelet aggregation. It is important to note that the experimental conditions, such as species and methodology, differ between the studies cited, which may influence the absolute values.
| Parameter | This compound | Beraprost | Species | Platelet Aggregation Inducer |
| ID₅₀ / IC₅₀ | 43.3 ng/mL | 0.2-0.5 nM | Rabbit / Human | Collagen |
| ID₅₀ / IC₅₀ | 170.2 ng/mL | Not Reported | Rabbit | Arachidonic Acid |
Comparative Cardiovascular Effects
Both this compound and beraprost have demonstrated significant effects on the cardiovascular system, primarily vasodilation leading to a decrease in blood pressure. The table below outlines key findings from preclinical studies.
| Species | Compound | Dosage | Key Cardiovascular Effects |
| Rat (anesthetized) | This compound | ED₂₅ of 2.2 µg/kg (i.v.) | Dose-dependent decrease in systemic blood pressure. |
| Dog (anesthetized) | This compound | 0.5 µg/kg/min (i.v.) | Decrease in systemic blood pressure, left ventricular pressure, pulmonary artery pressure, and total peripheral resistance. Increase in heart rate and cardiac output. |
| Dog (conscious, hypertensive) | This compound | Oral (1 or 5 days) | Marked reduction of blood pressure. |
| Dog (chronic pulmonary hypertension model) | Beraprost | 5, 15, and 25 µg/kg (oral, twice daily for 1 week) | Significant decrease in systolic pulmonary artery pressure and pulmonary vascular impedance at all doses.[1][2] Significant decrease in systemic vascular impedance at 15 and 25 µg/kg.[1][2] |
| Human (PAH patients) | Beraprost | Titrated up to 120 µg (oral, four times daily for 12 weeks) | No significant change in cardiovascular hemodynamics at 12 weeks.[3] |
Signaling Pathways
Both this compound and beraprost are prostacyclin analogues and are expected to exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.
Beraprost Signaling Pathway
Activation of the IP receptor by beraprost initiates a well-characterized signaling cascade. This involves the coupling to Gs protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.
Furthermore, studies have indicated that beraprost can also modulate other signaling pathways, including the transforming growth factor-beta (TGF-β)/Smad pathway, which is implicated in cellular proliferation and fibrosis.
This compound Signaling Pathway
While specific studies detailing the comprehensive signaling pathway of this compound are limited, as a prostacyclin analogue, its primary mechanism is presumed to be similar to that of beraprost, involving the activation of the IP receptor and subsequent increase in intracellular cAMP.
Experimental Protocols
In Vitro Platelet Aggregation Assay (as described for this compound)
Objective: To determine the inhibitory concentration (ID₅₀) of a compound on platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is collected from the species of interest (e.g., rabbit) into tubes containing an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the PRP from red blood cells and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of the test compound (this compound or beraprost) or a vehicle control for a specified period.
-
Aggregation Induction: Platelet aggregation is induced by adding a known agonist, such as collagen or arachidonic acid.
-
Measurement: The change in light transmittance or impedance is measured over time using a platelet aggregometer to quantify the extent of aggregation.
-
Data Analysis: The concentration of the test compound that inhibits platelet aggregation by 50% (ID₅₀ or IC₅₀) is calculated from the dose-response curve.
Summary and Conclusion
Both this compound and beraprost are potent prostacyclin analogues with significant antiplatelet and vasodilatory properties. The available preclinical data suggests that both compounds are effective in inhibiting platelet aggregation and reducing blood pressure.
-
Antiplatelet Activity: A direct comparison of the inhibitory potency on platelet aggregation is challenging due to the different experimental setups in the available studies. This compound has been characterized in rabbit platelets, while some of the more detailed data for beraprost is from human platelets.
-
Cardiovascular Effects: Both compounds demonstrate clear vasodilatory effects in animal models. Beraprost has been more extensively studied in the context of pulmonary hypertension, with data available from both animal models and human clinical trials.
-
Signaling Pathway: The primary signaling mechanism for both compounds is believed to be through the IP receptor and the cAMP pathway. Beraprost has also been shown to modulate other pathways, which may contribute to its broader pharmacological profile.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potencies and efficacy.
References
- 1. Frontiers | Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. Investigation of Beraprost Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
Comparative Analysis of Hoe 892's Antisecretory Efficacy in Gastric and Intestinal Models
For Immediate Release
This comparison guide offers a detailed analysis of the antisecretory properties of Hoe 892, a stable thia-imino-analogue of prostacyclin (PGI2), across various experimental models. The document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound's performance against other antisecretory agents, supported by experimental data.
Executive Summary
This compound has demonstrated significant antisecretory effects in both gastric and intestinal models. In conscious rats, it has been shown to be a potent inhibitor of gastric acid secretion, with a subcutaneous ID50 of 11.8 µg/kg, proving more potent than its parent compound, prostacyclin (PGI2)[1]. Furthermore, this compound effectively reduces intestinal fluid secretion, highlighting its potential as a broad-spectrum antisecretory agent. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison with established antisecretory drugs such as proton pump inhibitors (PPIs) and H2 receptor antagonists.
Gastric Antisecretory Effects
In Vivo Studies in Conscious Rats
The primary evidence for this compound's gastric antisecretory activity comes from studies in conscious rats. When administered subcutaneously, this compound dose-dependently inhibits gastric acid secretion. A key study found the dose required to inhibit gastric acid secretion by 50% (ID50) to be 11.8 micrograms/kg for this compound, compared to 48.6 micrograms/kg for PGI2, indicating a significantly higher potency for this compound[1]. Interestingly, when administered intragastrically, neither this compound nor PGI2 showed any significant effect on gastric acid secretion at doses up to 100 micrograms/kg[1].
| Compound | Administration Route | Model | Parameter | Value | Reference |
| This compound | Subcutaneous | Conscious Rat | Gastric Acid Secretion ID50 | 11.8 µg/kg | [1] |
| Prostacyclin (PGI2) | Subcutaneous | Conscious Rat | Gastric Acid Secretion ID50 | 48.6 µg/kg | [1] |
| Omeprazole | Intraduodenal | Pylorus-ligated Rat | Inhibition of Gastric Secretion | Dose-dependent | |
| Lansoprazole | Intravenous | Rat | Reduction of ASA-induced PD drop | ~50-60% at 1-3 mg/kg | |
| Ranitidine | Intravenous | Rat | Reduction of ASA-induced PD drop | Significant at 3-100 mg/kg | |
| Nizatidine | Intravenous | Rat | Reduction of ASA-induced PD drop | Significant at 10-30 mg/kg |
In Vitro Studies
Intestinal Antisecretory Effects
This compound has been shown to significantly reduce intestinal fluid secretion, an activity often referred to as "antienteropooling". This effect is crucial for the management of diarrheal diseases.
| Compound | Model | Effect on Intestinal Fluid Secretion | Reference |
| This compound | Conscious Rat | Significantly reduced | |
| Prostacyclin (PGI2) | Conscious Rat | Significantly reduced | |
| Loperamide | Rat Jejunum and Colon | Concentration-dependent inhibition of ACh-induced hypersecretion | |
| Octreotide | Rat Colon | Inhibited VIP, substance P, serotonin, and aminophylline-induced secretion | |
| Racecadotril | Rat Intestinal Loop | Reduces cholera toxin-induced fluid accumulation |
Mechanism of Action: Signaling Pathways
The antisecretory effects of prostacyclin analogues like this compound are primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In parietal cells of the stomach, this increase in cAMP is thought to counteract the stimulatory signals for acid secretion.
Figure 1: Signaling pathway of this compound's antisecretory action.
Experimental Protocols
In Vivo Gastric Acid Secretion in Conscious Rats
This protocol is adapted from the methodology used in the study by Konturek et al. (1987).
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.
-
Drug Administration: this compound or the vehicle is administered subcutaneously.
-
Gastric Juice Collection: One hour after drug administration, the rats are anesthetized, and the stomach is exposed. The pylorus is ligated, and gastric contents are collected after a set period (e.g., 4 hours).
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0. Total acid output is calculated.
Figure 2: Experimental workflow for in vivo gastric secretion assay.
In Vivo Intestinal Fluid Secretion (Antienteropooling Assay)
-
Animal Preparation: Rats are fasted for 24 hours.
-
Induction of Secretion: An agent that induces intestinal fluid secretion, such as castor oil or prostaglandin (B15479496) E2, is administered orally.
-
Drug Administration: this compound or the vehicle is administered, typically subcutaneously or orally, at a specified time relative to the secretagogue.
-
Measurement: After a set period, the animals are euthanized, and the small intestine is carefully removed. The entire length of the intestine is weighed, and the intestinal contents are collected and their volume measured. The difference in intestinal weight or fluid volume between treated and control groups indicates the antisecretory effect.
Conclusion
This compound emerges as a potent antisecretory agent with efficacy in both gastric and intestinal systems. Its greater potency in inhibiting gastric acid secretion compared to PGI2 in vivo makes it a promising candidate for further investigation. The available data suggests its mechanism is likely mediated through the prostacyclin receptor and subsequent cAMP signaling. To provide a more complete comparative picture, future studies should aim to generate quantitative data for this compound in standardized in vitro gastric and intestinal secretion models, allowing for a more direct comparison with a wider range of existing antisecretory drugs.
References
Safety Operating Guide
Proper Disposal Procedures for Silicone Oil (RS Pro 691-892)
For laboratory and drug development professionals, the safe handling and disposal of chemical products are paramount to ensuring a secure research environment. This document provides essential safety and logistical information for the proper disposal of Silicone Oil, specifically referencing RS Pro 691-892, to build on our commitment to being a trusted partner in laboratory safety and chemical handling.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the immediate safety concerns associated with this product. The silicone oil is an extremely flammable aerosol that can cause skin irritation and may induce drowsiness or dizziness.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Use protective gloves.[2]
-
Eye Protection: Wear approved chemical safety goggles where there is a reasonable probability of eye exposure.[2]
-
Respiratory Protection: If ventilation is inadequate and exposure limits are exceeded, respiratory protection must be used.[2]
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. Seek prompt medical attention.[2]
-
Skin Contact: Immediately wash the skin with soap and water.
-
Eye Contact: Remove any contact lenses and promptly wash eyes with plenty of water for at least 15 minutes, lifting the eyelids. Seek medical attention if discomfort continues.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly and drink large amounts of water or milk if the person is conscious. Seek medical attention.
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for Silicone Oil (RS Pro 691-892) for easy reference.
| Hazard Classification | Category | Hazard Statement |
| Aerosols | Category 1 | H222: Extremely flammable aerosol. |
| Gas under Pressure | Compressed gas | H280: Contains gas under pressure; may explode if heated. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Specific target organ toxicity - single exposure | Category 3 | H336: May cause drowsiness or dizziness. |
| Acute Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
III. Step-by-Step Disposal Protocol
Dispose of contents and containers in accordance with local, regional, and national regulations. The following protocol provides a general guideline for the proper disposal of waste silicone oil and its containers.
Experimental Protocol: Waste Segregation and Disposal
-
Segregation: At the point of generation, segregate the waste silicone oil from non-hazardous waste to prevent contamination.
-
Containment:
-
Place small amounts of absorbed silicone oil (using a non-combustible absorbent material) into a designated, labeled, and sealed container for chemical waste.
-
Ensure the waste container is compatible with the chemical properties of the silicone oil.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste - Flammable Silicone Oil" and include any other locally required hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition.
-
Empty Containers:
-
Aerosol cans must not be exposed to direct sunlight or temperatures above 50°C.
-
Do not puncture or incinerate empty aerosol cans as they may explode.
-
Treat empty containers as hazardous waste unless they have been properly decontaminated.
-
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Silicone Oil (RS Pro 691-892).
Caption: Logical workflow for the disposal of waste silicone oil.
References
Essential Safety and Handling Protocols for Silicone Oil 691-892
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling chemical substances is paramount. This document provides essential, immediate safety and logistical information for the handling of Silicone Oil 691-892, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Classification
Silicone Oil 691-892 is classified as a hazardous substance. It is an extremely flammable aerosol that can cause skin irritation and may cause drowsiness or dizziness.[1][2] The product is also toxic to aquatic life with long-lasting effects.[1][2]
Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Flammable Aerosol | 1 | H222: Extremely flammable aerosol.[1] |
| Gases Under Pressure | Compressed gas | H280: Contains gas under pressure; may explode if heated. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness. |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
| - | - | AUH044: Risk of explosion if heated under confinement. |
| - | - | AUH066: Repeated exposure may cause skin dryness and cracking. |
Personal Protective Equipment (PPE)
To ensure personal safety while handling Silicone Oil 691-892, the following personal protective equipment is mandatory.
PPE Requirements Table
| Body Part | PPE Recommendation | Rationale |
| Respiratory | Use a chemical cartridge respirator if air contamination is above the accepted level. | To prevent inhalation of vapors which can cause respiratory irritation, headache, fatigue, and dizziness. |
| Hands | Wear protective gloves. | To prevent skin contact which can cause irritation, cracking, and eczema. |
| Eyes | Wear approved chemical safety goggles where eye exposure is reasonably probable. | To protect against eye irritation and potential chemical burns. |
| Body | Wear protective clothing. | To avoid contact with skin. |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical to maintaining a safe laboratory environment.
Handling and Storage Procedures
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of Silicone Oil 691-892.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
First Aid Procedures Table
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Get prompt medical attention. |
| Ingestion | DO NOT INDUCE VOMITING! Rinse mouth thoroughly with water and give large amounts of milk or water if the person is conscious. Get medical attention if any discomfort continues. |
| Skin Contact | Wash the skin immediately with soap and water. Get medical attention if any discomfort continues. |
| Eye Contact | Remove any contact lenses. Promptly wash eyes with plenty of water while lifting the eyelids. Continue to rinse for at least 15 minutes. Get medical attention if any discomfort continues. |
Spill and Disposal Procedures
Logical Flow for Spill and Disposal Management
Caption: Logical flow for spill response and disposal of Silicone Oil 691-892.
Disposal: Empty containers pose an explosion hazard and must not be incinerated. All waste and residues should be disposed of in accordance with local authority requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
